Pomalidomide-6-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C13H11N3O5 |
|---|---|
Molecular Weight |
289.24 g/mol |
IUPAC Name |
4-amino-2-(2,6-dioxopiperidin-3-yl)-6-hydroxyisoindole-1,3-dione |
InChI |
InChI=1S/C13H11N3O5/c14-7-4-5(17)3-6-10(7)13(21)16(12(6)20)8-1-2-9(18)15-11(8)19/h3-4,8,17H,1-2,14H2,(H,15,18,19) |
InChI Key |
HBPNHPWPUQVWIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC(=C3)O)N |
Origin of Product |
United States |
Foundational & Exploratory
Pomalidomide-6-OH: A Technical Examination of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pomalidomide, a potent immunomodulatory agent, exerts its anti-neoplastic effects primarily through the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of key transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3). This technical guide delves into the mechanism of action of Pomalidomide-6-OH, a hydroxylated metabolite of Pomalidomide. Based on available data, this compound is understood to be a significantly less active metabolite. This document will first elucidate the well-established mechanism of the parent compound, Pomalidomide, and then present the evidence regarding the pharmacological activity of its hydroxylated metabolites, to infer the mechanism of this compound.
Pomalidomide: The Parent Compound's Mechanism of Action
Pomalidomide's therapeutic effects are multifaceted, encompassing direct anti-tumor activity and immunomodulation. The cornerstone of its mechanism is the binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This binding event does not inhibit the ligase; instead, it allosterically modulates its substrate specificity.
Upon binding to CRBN, Pomalidomide creates a neomorphic interface that facilitates the recruitment of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) to the CRL4CRBN complex.[1] This leads to their polyubiquitination and subsequent degradation by the 26S proteasome.[1] The degradation of Ikaros and Aiolos, which are essential for the survival and proliferation of multiple myeloma cells, results in downstream anti-proliferative and apoptotic effects.[1]
Furthermore, the degradation of these transcription factors in T cells leads to immunomodulatory effects, including enhanced T-cell and Natural Killer (NK) cell activity and a reduction in the production of pro-inflammatory cytokines such as TNF-α.[2]
Pomalidomide Metabolism and the Activity of its Metabolites
Pomalidomide is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP1A2 and CYP3A4, with minor contributions from CYP2C19 and CYP2D6.[3] The main metabolic pathways include hydroxylation and hydrolysis of the glutarimide ring.
Crucially, in vitro studies have demonstrated that the hydroxylated metabolites of Pomalidomide are substantially less pharmacologically active than the parent compound. One study explicitly states that the hydroxy metabolites and hydrolysis products were at least 26-fold less pharmacologically active than pomalidomide in vitro. This significant reduction in activity strongly suggests a diminished capacity to bind to CRBN and induce the subsequent degradation of Ikaros and Aiolos. While 5-hydroxy pomalidomide has been identified as a notable oxidative metabolite, the principle of reduced activity is expected to extend to other hydroxylated forms, including this compound.
Inferred Mechanism of Action of this compound
The hydroxylation at the 6-position of the isoindolinone ring likely alters the molecule's conformation and electronic properties, thereby reducing its binding affinity for the thalidomide-binding pocket of Cereblon. This impaired binding would, in turn, prevent the efficient recruitment of Ikaros and Aiolos to the CRL4CRBN E3 ligase complex, thus abrogating the downstream signaling cascade that leads to their degradation and the subsequent anti-myeloma and immunomodulatory effects.
While this compound has been utilized as a Cereblon ligand in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this application leverages its basic binding moiety as a chemical tool and does not reflect its intrinsic biological activity as a metabolite within a physiological context.
Data Presentation
As no specific quantitative data for this compound is available, the following table summarizes the key quantitative parameters for the parent compound, Pomalidomide, to provide a comparative context.
| Parameter | Pomalidomide Value | This compound Value | Reference |
| CRBN Binding Affinity (Kd) | ~157 nM | Not Available | |
| IC50 for Ikaros Degradation | Concentration-dependent, potent at low µM | Not Available | |
| IC50 for Aiolos Degradation | Concentration-dependent, potent at low µM | Not Available | |
| In Vitro Pharmacological Activity vs. Pomalidomide | 1x | ≥26-fold less active (for hydroxylated metabolites) |
Experimental Protocols
Detailed experimental protocols for the characterization of Pomalidomide's mechanism of action are described in the cited literature. Key methodologies include:
-
Cereblon Binding Assays: Competitive binding assays using thalidomide-analog affinity beads and cell extracts, followed by immunoblotting for CRBN, are commonly employed to determine the binding affinity of compounds to CRBN. Isothermal titration calorimetry (ITC) can also be used to measure the binding thermodynamics directly.
-
Protein Degradation Assays (Western Blot): Myeloma cell lines or primary T cells are treated with the compound of interest for various time points and concentrations. Cell lysates are then subjected to SDS-PAGE and Western blotting using specific antibodies against Ikaros, Aiolos, and a loading control (e.g., actin or tubulin) to quantify protein degradation.
-
Cell Viability and Apoptosis Assays: To assess the downstream effects of Ikaros and Aiolos degradation, cell viability can be measured using assays such as MTT or CellTiter-Glo. Apoptosis can be quantified by flow cytometry using Annexin V and propidium iodide staining.
-
Immunomodulatory Assays: The effect on T-cell activation can be assessed by measuring the proliferation of T cells (e.g., via CFSE dilution) and the production of cytokines like IL-2 and IFN-γ (e.g., via ELISA or intracellular flow cytometry) in co-culture systems.
Visualizations
Signaling Pathway of Pomalidomide
Caption: Pomalidomide binds to CRBN, inducing the recruitment and subsequent degradation of Ikaros and Aiolos.
Experimental Workflow for Protein Degradation Analysis
Caption: A typical experimental workflow for quantifying drug-induced protein degradation via Western Blot.
Logical Relationship of Pomalidomide Metabolism and Activity
Caption: The metabolic conversion of Pomalidomide to this compound leads to a significant loss of activity.
Conclusion
References
Pomalidomide-6-OH and its Interaction with Cereblon: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of pomalidomide and its derivatives, such as pomalidomide-6-OH, with the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). This compound serves as a crucial CRBN ligand in the development of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules designed to induce the degradation of specific target proteins.[1][2] Understanding the kinetics and mechanism of this interaction is fundamental to the design and optimization of novel therapeutics based on targeted protein degradation. This document outlines the quantitative binding data for the parent molecule, pomalidomide, details the experimental protocols for assessing this interaction, and provides visual representations of the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity of Pomalidomide to Cereblon
While specific quantitative binding data for this compound is not extensively available in public literature, the binding affinity of its parent compound, pomalidomide, to CRBN has been well-characterized. This data serves as a critical reference point for understanding the binding of its derivatives. The following table summarizes the reported binding affinities of pomalidomide and related immunomodulatory drugs (IMiDs) to CRBN.
| Compound | Binding Affinity (IC50) | Binding Affinity (Kd) | Assay Method | Cell Line/System | Reference |
| Pomalidomide | ~2 µM | ~157 nM | Competitive Binding Assay | U266 Myeloma Extracts | [3][4] |
| Pomalidomide | 1.2 µM | TR-FRET | [5] | ||
| Pomalidomide | ~3 µM | Fluorescence-based Thermal Shift Assay | Recombinant human CRBN-DDB1 complex | ||
| Lenalidomide | ~2 µM | ~178 nM | Competitive Binding Assay | U266 Myeloma Extracts | |
| Lenalidomide | 1.5 µM | TR-FRET | |||
| Thalidomide | ~250 nM | Competitive Titration |
Signaling Pathway of Pomalidomide-Induced Protein Degradation
Pomalidomide exerts its therapeutic effects by binding to CRBN, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This binding event allosterically modifies the substrate specificity of the complex, leading to the recruitment of "neosubstrates," such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are not typically targeted by this E3 ligase. The CRL4^CRBN^ complex then polyubiquitinates these neosubstrates, marking them for degradation by the 26S proteasome. This compound is designed to be incorporated into PROTACs, where it serves as the CRBN-binding moiety, tethered via a linker to a ligand for a target protein of interest, thereby inducing the degradation of that specific protein.
Caption: Pomalidomide binds to CRBN, inducing recruitment and ubiquitination of neosubstrates.
Experimental Protocols
Several biophysical and biochemical assays are employed to characterize the binding of pomalidomide and its derivatives to CRBN. The following are detailed methodologies for commonly cited experiments.
Competitive Binding Assay using Thalidomide-Analog Affinity Beads
This assay measures the ability of a test compound to compete with a thalidomide analog immobilized on beads for binding to endogenous CRBN in cell extracts.
-
Reagents and Materials:
-
Cell line expressing endogenous CRBN (e.g., U266 multiple myeloma cells).
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Thalidomide-analog-coupled affinity beads.
-
Test compound (e.g., Pomalidomide) at various concentrations.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
SDS-PAGE sample buffer.
-
Primary antibodies against CRBN and DDB1.
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore).
-
Immunoblotting equipment and reagents.
-
-
Protocol:
-
Prepare cell lysates from U266 cells and determine the total protein concentration.
-
Pre-incubate a fixed amount of cell lysate with increasing concentrations of the test compound (pomalidomide) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 4°C with gentle rotation.
-
Add the thalidomide-analog affinity beads to the pre-incubated lysates and continue the incubation for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and wash them several times with cold wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and heating.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform immunoblotting using primary antibodies against CRBN and DDB1 to detect the amount of these proteins pulled down by the beads.
-
Quantify the band intensities and plot the percentage of CRBN bound against the concentration of the test compound to determine the IC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, homogeneous assay used to measure molecular interactions in solution. It relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.
-
Reagents and Materials:
-
Purified recombinant His-tagged CRBN/DDB1 complex.
-
Fluorescently labeled CRBN ligand (e.g., a thalidomide- or pomalidomide-based tracer).
-
Lanthanide-labeled anti-His antibody (Donor).
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer.
-
Microplate reader capable of TR-FRET measurements.
-
-
Protocol:
-
Add the purified His-tagged CRBN/DDB1 complex, the lanthanide-labeled anti-His antibody, and the fluorescently labeled CRBN ligand to the wells of a microplate.
-
Add the test compound at a range of concentrations.
-
Incubate the plate at room temperature for a defined period to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a compatible plate reader. The signal will be high when the tracer is bound to the CRBN complex and low when it is displaced by the test compound.
-
Plot the TR-FRET signal against the concentration of the test compound and fit the data to a suitable model to calculate the IC50 or Kd value.
-
Fluorescence-based Thermal Shift Assay (Differential Scanning Fluorimetry)
This assay measures the change in the thermal stability of a protein upon ligand binding. The melting temperature (Tm) of the protein typically increases when a ligand binds and stabilizes its structure.
-
Reagents and Materials:
-
Purified recombinant CRBN/DDB1 complex.
-
Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Test compound (e.g., Pomalidomide) at various concentrations.
-
Real-time PCR instrument capable of monitoring fluorescence changes with temperature ramping.
-
-
Protocol:
-
Mix the purified CRBN/DDB1 protein with the fluorescent dye in a suitable buffer.
-
Add the test compound or a vehicle control to the protein-dye mixture.
-
Place the samples in a real-time PCR instrument and gradually increase the temperature.
-
Monitor the fluorescence intensity as a function of temperature. As the protein unfolds, the dye will bind to the exposed hydrophobic regions, causing an increase in fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition.
-
A significant increase in the Tm in the presence of the test compound indicates binding and stabilization of the protein.
-
Experimental Workflow: Competitive Binding Assay
The following diagram illustrates the workflow for the competitive binding assay, a common method to determine the binding affinity of a compound to CRBN.
Caption: Workflow for a competitive binding assay to measure CRBN ligand affinity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Pomalidomide-6-OH: A Technical Guide for Drug Development Professionals
An In-depth Examination of a Key Cereblon Ligand for Targeted Protein Degradation
This technical guide provides a comprehensive overview of the biological activity of Pomalidomide-6-OH, a pivotal Cereblon (CRBN) ligand utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.
Introduction to this compound
This compound is a hydroxylated derivative of Pomalidomide, an immunomodulatory drug (IMiD) known for its potent anti-neoplastic and immunomodulatory activities.[1][2] Like its parent compound, this compound functions by binding to Cereblon (CRBN), a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][3] This interaction is fundamental to its role in targeted protein degradation, where it serves as the E3 ligase-recruiting moiety in PROTACs.[1] PROTACs are bifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ligase.
Quantitative Biological Activity
While specific quantitative data for this compound is not extensively available in publicly accessible literature, the biological activity can be inferred from its parent compound, Pomalidomide. The introduction of a hydroxyl group is a common strategy in drug design to provide a point of attachment for linkers in PROTAC synthesis. It is anticipated that this modification modulates the binding affinity and other biological properties.
Table 1: Comparative Biological Activity Data of Pomalidomide
| Parameter | Value | Compound | Assay Method |
| CRBN Binding Affinity (Kd) | ~157 nM | Pomalidomide | Competitive Titration |
| TNF-α Release IC50 (PBMCs) | 13 nM | Pomalidomide | ELISA |
| TNF-α Release IC50 (Human Whole Blood) | 25 nM | Pomalidomide | ELISA |
| T-regulatory Cell Growth IC50 | ~1 µM | Pomalidomide | Cell Growth Assay |
Data for Pomalidomide is presented as a proxy for this compound. It is hypothesized that the 6-hydroxy modification may alter these values.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound, like other IMiDs, is its interaction with the CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the ligase, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of specific "neosubstrate" proteins. Key neosubstrates for the Pomalidomide-bound CRBN complex include the Ikaros family zinc finger transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).
The degradation of these transcription factors is central to the immunomodulatory and anti-proliferative effects of Pomalidomide. In the context of a PROTAC, this compound serves to recruit the CRL4^CRBN^ complex to a new protein of interest, leading to its targeted degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-6-OH as an E3 Ligase Ligand for PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pomalidomide-6-OH as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase in the context of Proteolysis Targeting Chimera (PROTAC) development. It covers the core mechanism of action, comparative performance metrics, detailed experimental protocols, and key considerations for designing novel protein degraders.
Introduction: The Role of Pomalidomide in PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of two key ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity hijacks the cell's natural ubiquitin-proteasome system (UPS), leading to the ubiquitination and subsequent degradation of the POI.[3]
Among the most utilized E3 ligases in PROTAC design is Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ligase complex.[4] The immunomodulatory drugs (IMiDs)—thalidomide and its more potent derivatives, lenalidomide and pomalidomide—are well-established binders of CRBN. Pomalidomide, in particular, is frequently used due to its high binding affinity to CRBN, generally leading to the development of highly potent PROTACs.
Typically, linkers are attached to the pomalidomide scaffold at the C4-amino or C5 position of the phthalimide ring. This guide focuses on This compound , an analog that offers an alternative exit vector at the C6 position. Exploring different attachment points is crucial as it can influence the formation of a productive ternary complex, alter the neosubstrate profile, and improve the overall efficacy and safety of the PROTAC.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Pomalidomide-based PROTACs function by forming a ternary complex between the target protein (POI) and the CRBN E3 ligase complex. This event brings the POI into close proximity with the E3 ligase machinery, facilitating the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine residues on the POI's surface. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in further catalytic cycles.
Caption: PROTAC-mediated protein degradation pathway via CRL4-CRBN.
Quantitative Data Presentation
The choice of E3 ligase ligand is a critical decision in PROTAC design, impacting binding affinity, degradation potency, and neosubstrate profile. Pomalidomide generally exhibits a higher binding affinity for CRBN compared to thalidomide and lenalidomide, which often translates to more potent PROTACs.
Table 1: Comparative Binding Affinities of IMiDs to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) | Assay Method | Reference(s) |
|---|---|---|---|
| Pomalidomide | ~157 nM | Isothermal Titration Calorimetry (ITC) | |
| Lenalidomide | ~178 nM | Isothermal Titration Calorimetry (ITC) | |
| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) |
Note: While specific binding data for this compound is not widely published, its affinity is expected to be comparable to the parent pomalidomide molecule, subject to the influence of the linker attachment.
Table 2: Example Degradation Efficiencies of Pomalidomide-Based PROTACs
| PROTAC Compound | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference(s) |
|---|---|---|---|---|---|
| Compound 16 | EGFR | A549 | 32.9 | >90% | |
| ZQ-23 | HDAC8 | MOLM-13 | 147 | ~93% | |
| ARV-825 | BRD4 | MM.1S | <1 | >95% | |
| RC-3 (Covalent) | BTK | Mino | 2.5 | >95% |
Note: This table showcases the potency of PROTACs using pomalidomide as the CRBN recruiter. DC₅₀ and Dₘₐₓ values are highly dependent on the target protein, linker composition, and specific cellular context.
Experimental Protocols and Methodologies
Evaluating a novel PROTAC requires a suite of biochemical and cellular assays to confirm its mechanism of action, potency, and selectivity.
Caption: General experimental workflow for PROTAC evaluation.
This protocol outlines a general strategy for synthesizing a PROTAC using this compound. This typically involves activating the hydroxyl group for linker attachment or using it to displace a leaving group on a linker.
-
Materials : this compound, an appropriate bifunctional linker (e.g., with a terminal leaving group like mesylate or a carboxylic acid), POI ligand with a suitable functional group (e.g., amine or alkyne), coupling agents (e.g., HATU, EDC), base (e.g., DIPEA), and anhydrous solvents (e.g., DMF, DCM).
-
Step 1: Linker Conjugation to this compound :
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add a base such as sodium hydride (1.1 eq) at 0°C to deprotonate the hydroxyl group.
-
Add the linker containing a leaving group (e.g., alkyl bromide, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by LC-MS. Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the Pomalidomide-linker conjugate using silica gel column chromatography.
-
-
Step 2: Conjugation to POI Ligand :
-
If the Pomalidomide-linker conjugate has a terminal carboxylic acid, dissolve it with the POI ligand (containing an amine, 1.0 eq) in anhydrous DMF.
-
Add a coupling agent like HATU (1.2 eq) and a base like DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 12-16 hours under an inert atmosphere.
-
Alternatively, if using click chemistry, react a Pomalidomide-linker-azide with a POI ligand-alkyne in the presence of a copper(I) catalyst.
-
-
Step 3: Purification : Purify the final PROTAC product using preparative HPLC. Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS.
Caption: Logical workflow for PROTAC synthesis using this compound.
This is the primary assay to confirm PROTAC-induced degradation of the target protein.
-
Cell Culture and Treatment : Plate cells of interest (e.g., a cancer cell line expressing the POI) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified period (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis : After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer : Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control (e.g., β-actin, GAPDH).
-
Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect protein bands using an ECL substrate.
-
Analysis : Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Confirming that the PROTAC binds to the E3 ligase is essential. Several biophysical methods can be used.
-
Isothermal Titration Calorimetry (ITC) : Provides a complete thermodynamic profile of the binding interaction (Kd, ΔH, ΔS). A solution of the PROTAC is titrated into a solution containing the purified CRBN-DDB1 protein complex, and the heat released or absorbed is measured.
-
Fluorescence Polarization (FP) : A competitive FP assay can determine the binding affinity of the PROTAC to CRBN. The assay measures the displacement of a fluorescently labeled ligand (e.g., FAM-labeled thalidomide) from CRBN by the PROTAC.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) : This assay measures the proximity between a donor fluorophore (e.g., on an anti-GST antibody bound to GST-CRBN) and an acceptor fluorophore (e.g., on a fluorescent ligand). The PROTAC competes with the fluorescent ligand, causing a decrease in the FRET signal.
Conclusion and Future Outlook
Pomalidomide is a powerful and widely validated CRBN ligand for the development of potent PROTACs. While linker attachment has traditionally focused on the C4 and C5 positions, derivatives like this compound offer a valuable alternative exit vector. The strategic selection of the linker attachment point is critical, as it can profoundly impact ternary complex stability, degradation efficiency, and off-target effects, including the degradation of neosubstrate zinc-finger transcription factors.
Further exploration of this compound and other novel pomalidomide analogs will expand the toolbox for PROTAC design. By systematically investigating how different exit vectors influence PROTAC activity, researchers can rationally design next-generation protein degraders with enhanced potency, improved selectivity, and more favorable therapeutic profiles. The detailed protocols and comparative data presented in this guide provide a foundational framework for scientists and drug developers to advance their research in this exciting field.
References
The Role of Pomalidomide-6-OH in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional small molecule inhibitors. A key strategy in TPD is the use of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. Pomalidomide, an immunomodulatory imide drug (IMiD), has become a cornerstone in the design of PROTACs due to its high-affinity binding to the E3 ubiquitin ligase Cereblon (CRBN). This guide focuses on Pomalidomide-6-OH, a hydroxylated derivative of pomalidomide, which serves as a crucial building block for the synthesis of CRBN-recruiting PROTACs. The introduction of the hydroxyl group at the 6-position of the phthalimide ring provides a convenient attachment point for a linker, enabling the conjugation of pomalidomide to a target protein ligand.[1] This document provides an in-depth technical overview of the mechanism of action of pomalidomide-based degraders, relevant quantitative data for the parent compound pomalidomide, detailed experimental protocols for assessing their activity, and a discussion of the downstream signaling consequences of neosubstrate degradation.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound, when incorporated into a PROTAC, functions by inducing the formation of a ternary complex between the target protein and the CRL4-CRBN E3 ubiquitin ligase complex.[2] This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3]
The core mechanism involves the following key steps:
-
Binding to Cereblon (CRBN): The pomalidomide moiety of the PROTAC binds to a specific pocket on CRBN, a substrate receptor for the Cullin-4A (CUL4A) E3 ubiquitin ligase complex.[4]
-
Ternary Complex Formation: The PROTAC simultaneously binds to both CRBN and the protein of interest (POI), bringing them into close proximity.
-
Ubiquitination: The E3 ligase complex catalyzes the attachment of ubiquitin chains to the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome, leading to its clearance from the cell. The PROTAC is then released to engage in further cycles of degradation.
This catalytic mode of action allows for the degradation of target proteins at sub-stoichiometric concentrations of the PROTAC.
Quantitative Data for Pomalidomide-Based Degraders
Binding Affinities for Cereblon (CRBN)
The binding affinity of the E3 ligase ligand is a critical parameter for the efficacy of a PROTAC. The following table summarizes the reported binding affinities of pomalidomide and related immunomodulatory drugs (IMiDs) to CRBN.
| Compound | Binding Affinity (Kd) | Assay Method |
| Pomalidomide | ~157 nM[5] | Isothermal Titration Calorimetry (ITC) |
| Lenalidomide | ~178 - 640 nM | Isothermal Titration Calorimetry (ITC) |
| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) |
| Compound | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | 1.2 µM | TR-FRET Binding Assay |
| Lenalidomide | 1.5 µM | TR-FRET Binding Assay |
Neosubstrate Degradation Potency
Pomalidomide and its derivatives are known to induce the degradation of endogenous "neosubstrates," most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This can be a desired therapeutic effect in certain cancers or an off-target effect depending on the therapeutic context. The degradation efficiency is typically quantified by DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
| Neosubstrate | Cell Line | DC50 | Dmax |
| IKZF1 | MM.1S | 8.7 nM | >95% |
| IKZF3 | RPMI 8266 | Not Calculated | 79.35% |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound-based PROTACs.
Western Blot for Target Protein Degradation
This is a fundamental assay to quantify the reduction in the level of the protein of interest (POI) following treatment with a PROTAC.
Materials:
-
Cell culture reagents
-
This compound-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a reconstituted system.
Materials:
-
Purified recombinant POI
-
Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and CRL4-CRBN E3 ligase complex
-
Ubiquitin and ATP
-
This compound-based PROTAC
-
Ubiquitination reaction buffer
-
SDS-PAGE gels, transfer apparatus, and immunoblotting reagents as described above
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 enzymes, ubiquitin, ATP, and the POI in the reaction buffer.
-
PROTAC Addition: Add the PROTAC at the desired concentration or a vehicle control.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Analyze the reaction products by Western blotting using an antibody against the POI. The appearance of higher molecular weight bands or a smear above the unmodified POI band indicates polyubiquitination.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to detect the formation of the ternary complex between the POI, the PROTAC, and CRBN.
Materials:
-
Cells expressing the POI
-
This compound-based PROTAC
-
Cell lysis buffer (non-denaturing)
-
Antibody against the POI or CRBN for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and immunoblotting reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC or vehicle control for a short duration (e.g., 1-4 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the POI (or CRBN) to form antibody-protein complexes.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the captured proteins from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against the POI and CRBN to detect the presence of the ternary complex.
Signaling Pathways and Downstream Effects
The degradation of neosubstrates by pomalidomide-based degraders has significant downstream consequences, particularly in the context of hematological malignancies. The degradation of the lymphoid transcription factors IKZF1 and IKZF3 leads to the downregulation of key oncogenic drivers, including MYC and Interferon Regulatory Factor 4 (IRF4).
The degradation of IKZF1 and IKZF3 relieves their transcriptional repression of the Interleukin-2 (IL-2) gene, leading to increased IL-2 production and T-cell activation. This immunomodulatory effect contributes to the anti-tumor activity of pomalidomide. Furthermore, the downregulation of IRF4 and MYC, which are critical for the survival and proliferation of multiple myeloma cells, directly induces apoptosis in these cancer cells.
Visualizations
This compound-Mediated Protein Degradation Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pomalidomide increases immune surface marker expression and immune recognition of oncovirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Pomalidomide-6-OH: A Technical Deep Dive into its Structure-Activity Relationship for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structure-activity relationship (SAR) of Pomalidomide-6-OH, a derivative of the potent immunomodulatory agent pomalidomide. As a crucial Cereblon (CRBN) E3 ligase ligand, this compound serves as a vital component in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality. This document provides a comprehensive overview of its synthesis, biological activity, and the experimental protocols used for its evaluation, with a focus on quantitative data and molecular interactions.
Introduction to Pomalidomide and its Hydroxylated Analogs
Pomalidomide, a third-generation immunomodulatory drug (IMiD), is a structural analog of thalidomide and lenalidomide with superior potency.[1] It is approved for the treatment of multiple myeloma and works through a pleiotropic mechanism that includes anti-angiogenic, anti-proliferative, and immunomodulatory effects.[1][2] A key mechanism of action for pomalidomide is its ability to bind to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[2][3] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
The chemical structure of pomalidomide features a 4-amino group on the phthaloyl ring, which is crucial for its enhanced biological activity compared to thalidomide and lenalidomide. This compound is a derivative where a hydroxyl group is introduced at the 6-position of the phthaloyl ring. This modification provides a potential attachment point for linkers in the synthesis of PROTACs, which are bifunctional molecules that recruit a target protein to an E3 ligase for degradation. Understanding the SAR of this modification is critical for designing effective and selective protein degraders.
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not extensively published, a plausible synthetic route can be adapted from established methods for pomalidomide and its derivatives. A common strategy involves the condensation of a substituted phthalic anhydride derivative with 3-aminopiperidine-2,6-dione.
Proposed Synthetic Pathway
A potential synthetic route to this compound is outlined below. This pathway is based on known synthetic methodologies for pomalidomide and hydroxylated thalidomide analogs.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-Amino-6-hydroxyphthalic Anhydride
A multi-step process starting from 3-hydroxyphthalic anhydride would be required. This would likely involve a nitration step to introduce a nitro group, followed by reduction to an amino group. Subsequent dehydration would yield the desired anhydride.
Step 2: Condensation with 3-Aminopiperidine-2,6-dione
-
To a stirred solution of 4-amino-6-hydroxyphthalic anhydride (1 equivalent) in a suitable solvent such as acetic acid or DMF, add 3-aminopiperidine-2,6-dione hydrochloride (1 equivalent) and a base like sodium acetate (2 equivalents).
-
Heat the reaction mixture to reflux (typically 120-140 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and then a cold solvent like ethanol to remove impurities.
-
Dry the crude product under vacuum.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., DMF/water or ethanol) or by column chromatography on silica gel.
Structure-Activity Relationship (SAR)
Cereblon (CRBN) Binding Affinity
The glutarimide ring of pomalidomide is known to be the primary moiety responsible for its binding to CRBN. Modifications to the phthalimide ring, such as the introduction of a hydroxyl group, can still impact the overall binding affinity. It is hypothesized that the hydroxyl group at the 6-position may form additional hydrogen bonds with amino acid residues in the CRBN binding pocket, potentially enhancing affinity. However, steric hindrance could also play a role, possibly leading to a decrease in binding.
| Compound | CRBN Binding Affinity (IC50) | Assay Method | Reference |
| Pomalidomide | ~2-3 µM | Competitive Binding Assay | |
| Lenalidomide | ~1-3 µM | Competitive Binding Assay | |
| Thalidomide | ~30 µM | Competitive Binding Assay | |
| This compound | Data not available | - | - |
Table 1: CRBN Binding Affinities of Pomalidomide and Related Compounds.
Anti-Proliferative Activity
The anti-proliferative activity of pomalidomide is a key component of its therapeutic effect in multiple myeloma. This activity is largely dependent on its ability to induce the degradation of Ikaros and Aiolos. The impact of the 6-hydroxy modification on this activity is unknown.
| Compound | Cell Line | Anti-Proliferative Activity (IC50) | Assay Method | Reference |
| Pomalidomide | MM.1S | ~128 nM | MTT Assay | |
| Pomalidomide derivative (5d) | MCF-7 | 20.2 µM | MTT Assay | |
| This compound | Data not available | - | - | - |
Table 2: Anti-Proliferative Activities of Pomalidomide and its Derivatives.
TNF-α Inhibition
Pomalidomide is a potent inhibitor of tumor necrosis factor-alpha (TNF-α) production. This anti-inflammatory activity contributes to its overall therapeutic profile. The effect of the 6-hydroxy substitution on TNF-α inhibition has not been reported.
| Compound | TNF-α Inhibition (IC50) | Cell Type | Reference |
| Pomalidomide | Data not available | - | - |
| Pomalidomide analogs | Potent inhibition observed | LPS-stimulated hPBMC | |
| This compound | Data not available | - | - |
Table 3: TNF-α Inhibitory Activity of Pomalidomide and its Analogs.
Signaling Pathways and Experimental Workflows
The biological effects of this compound are mediated through its interaction with the CRBN E3 ligase complex, leading to the degradation of specific target proteins.
Experimental Protocols
This assay is used to determine the binding affinity of a compound to CRBN.
Materials:
-
Purified recombinant human CRBN/DDB1 complex.
-
Fluorescently labeled thalidomide derivative (tracer).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA).
-
Test compounds (this compound and Pomalidomide).
-
384-well black, low-volume microplates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute further in assay buffer.
-
In the microplate, add the fluorescent tracer and the CRBN/DDB1 complex to each well.
-
Add the diluted test compounds to the wells. Include controls with no inhibitor (DMSO vehicle) and no CRBN protein.
-
Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
The IC50 value is determined by plotting the decrease in fluorescence polarization against the log of the compound concentration and fitting the data to a dose-response curve.
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, RPMI-8226).
-
RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well clear flat-bottom plates.
-
Microplate reader.
Procedure:
-
Seed the multiple myeloma cells into a 96-well plate at a density of 1-5 x 104 cells/well and incubate overnight.
-
Treat the cells with serial dilutions of the test compounds (this compound and Pomalidomide) for 48-72 hours. Include a vehicle control (DMSO).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.
This assay quantifies the amount of TNF-α secreted by peripheral blood mononuclear cells (PBMCs) in response to stimulation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs).
-
RPMI-1640 medium.
-
Lipopolysaccharide (LPS).
-
Test compounds (this compound and Pomalidomide).
-
Human TNF-α ELISA kit.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs in a 96-well plate at a density of 2 x 105 cells/well.
-
Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce TNF-α production.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
The IC50 value is determined by plotting the percentage of TNF-α inhibition against the log of the compound concentration.
Conclusion
This compound represents a key derivative of pomalidomide with significant potential in the development of PROTACs. While direct and comprehensive quantitative SAR data for this specific molecule remains to be fully elucidated in publicly available literature, the foundational knowledge of pomalidomide's mechanism of action and the established protocols for its evaluation provide a strong framework for its characterization. The introduction of a hydroxyl group at the 6-position offers a strategic point for linker attachment, and further studies are warranted to precisely quantify its impact on CRBN binding, anti-proliferative activity, and immunomodulatory effects. The experimental protocols detailed in this guide provide a robust starting point for researchers aiming to explore the therapeutic potential of this compound and its derivatives in the exciting field of targeted protein degradation.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Synthesis and pharmacological evaluation of pomalidomide derivatives useful for Sickle Cell Disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - New synthesis route for the preparation of pomalidomide - Taylor & Francis Group - Figshare [tandf.figshare.com]
The Emergence of Pomalidomide-6-OH: A Technical Guide to a Key Cereblon Ligand in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a novel modality to eliminate pathogenic proteins rather than merely inhibiting them. At the core of many successful PROTACs is the recruitment of an E3 ubiquitin ligase to the protein of interest. Pomalidomide, a third-generation immunomodulatory drug (IMiD), has emerged as a cornerstone for this purpose, owing to its high-affinity binding to the E3 ligase cereblon (CRBN). This technical guide delves into the discovery and development of Pomalidomide-6-OH, a key derivative that has become a workhorse in the construction of pomalidomide-based PROTACs. The strategic introduction of a hydroxyl group at the 6-position of the phthalimide ring provides a crucial attachment point for a linker, enabling the conjugation of pomalidomide to a target protein-binding ligand.
Discovery and Rationale for Development
The development of this compound is intrinsically linked to the evolution of PROTAC technology. As researchers sought to expand the arsenal of E3 ligase ligands for PROTAC synthesis, the potent anti-myeloma agent pomalidomide, known to bind to CRBN, became a prime candidate. The rationale for developing a hydroxylated analog was to create a versatile building block for PROTAC assembly. The hydroxyl group serves as a convenient chemical handle for the attachment of various linkers through well-established chemical reactions, without significantly compromising the binding affinity of the pomalidomide core to CRBN. This strategic modification allows for the systematic exploration of linker length and composition, a critical parameter in optimizing the efficacy of a PROTAC.
Chemical and Physical Properties
This compound is a derivative of pomalidomide characterized by the presence of a hydroxyl group on the phthalimide ring.
| Property | Value | Source |
| IUPAC Name | 4-amino-2-(2,6-dioxopiperidin-3-yl)-6-hydroxyisoindoline-1,3-dione | Inferred from structure |
| CAS Number | 1547162-44-6 | MedChemExpress |
| Molecular Formula | C₁₃H₁₁N₃O₅ | MedChemExpress |
| Molecular Weight | 289.24 g/mol | MedChemExpress |
| Appearance | Solid | MedChemExpress |
| Solubility | Soluble in DMSO | MedChemExpress |
Synthesis of this compound: An Illustrative Protocol
While specific, detailed proprietary synthesis protocols for this compound are not widely published, a plausible synthetic route can be inferred from the known synthesis of pomalidomide and its derivatives. The following is a representative, multi-step experimental protocol.
Step 1: Synthesis of 3-Amino-5-hydroxyphthalic Acid
-
Starting Material: 3-Nitrophthalic anhydride is subjected to hydroxylation at the 5-position.
-
Reaction: The hydroxylated nitrophthalic anhydride is then subjected to reduction of the nitro group to an amine. A common method involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethanol or ethyl acetate under a hydrogen atmosphere.
-
Work-up and Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude 3-amino-5-hydroxyphthalic acid is then purified, typically by recrystallization.
Step 2: Formation of 4-Amino-6-hydroxy-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (this compound)
-
Coupling Reaction: The synthesized 3-amino-5-hydroxyphthalic acid is condensed with 3-aminopiperidine-2,6-dione hydrochloride.
-
Reagents and Conditions: The reaction is typically carried out in a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A coupling agent, such as N,N'-carbonyldiimidazole (CDI), and a non-nucleophilic base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), are used to facilitate the reaction. The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) for several hours.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into water to precipitate the crude product. The solid is collected by filtration, washed with water, and then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound functions as a "molecular glue" by binding to the substrate receptor cereblon (CRBN), a component of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4^CRBN^). This binding event induces a conformational change in CRBN, creating a novel protein-protein interaction surface. When incorporated into a PROTAC, the other end of the molecule binds to a target protein. This ternary complex formation (Target Protein - PROTAC - CRBN) brings the target protein into close proximity with the E3 ligase machinery. The E2 ubiquitin-conjugating enzyme then transfers ubiquitin molecules to lysine residues on the surface of the target protein. This polyubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome, effectively eliminating it from the cell.
Quantitative Data: Cereblon Binding Affinity
| Compound | Binding Affinity (Kd) | Assay Method | Reference |
| Pomalidomide | ~157 nM | Competitive Titration | [1] |
| Lenalidomide | ~178 nM | Competitive Titration | [1] |
| Thalidomide | ~250 nM | Competitive Titration | [1] |
Experimental Protocols for Cereblon Binding Assays
Several biophysical and biochemical assays can be employed to determine the binding affinity of ligands like this compound to CRBN.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
Protocol:
-
Prepare a solution of purified recombinant human CRBN protein (typically in the low micromolar range) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Prepare a stock solution of this compound in the same buffer, with the final concentration being 10-20 times that of the protein.
-
Load the protein solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.
-
Perform a series of injections of the this compound solution into the protein solution while monitoring the heat change.
-
Analyze the resulting data by fitting it to a suitable binding model to determine the thermodynamic parameters.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, high-throughput assay for measuring binding interactions in solution.
Protocol:
-
Reagents: Use a terbium (Tb)-labeled anti-His antibody to bind to a His-tagged CRBN protein and a fluorescently labeled tracer ligand (e.g., a fluorescent derivative of pomalidomide) that binds to CRBN.
-
Assay Setup: In a microplate, combine a constant concentration of the His-CRBN protein and the Tb-anti-His antibody.
-
Add the fluorescent tracer to the wells.
-
Add serial dilutions of the test compound (this compound).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader. The displacement of the fluorescent tracer by the test compound results in a decrease in the FRET signal, from which an IC₅₀ value can be determined.
Preclinical and Clinical Development
This compound is primarily a research and development tool, serving as a critical component in the synthesis of PROTACs. As such, it does not have its own distinct preclinical or clinical development pathway as a standalone therapeutic agent. Its utility and validation are demonstrated through the preclinical and clinical studies of the PROTACs that incorporate it. Numerous preclinical studies have demonstrated the efficacy of pomalidomide-based PROTACs in degrading a wide range of target proteins in various disease models, including cancer and neurodegenerative diseases. Several pomalidomide-based PROTACs have advanced into clinical trials, underscoring the significance of this E3 ligase ligand in modern drug development.
Conclusion
This compound represents a pivotal advancement in the field of targeted protein degradation. Its rational design, providing a convenient point for linker attachment while retaining high-affinity binding to cereblon, has made it an indispensable tool for the development of pomalidomide-based PROTACs. The continued exploration and optimization of PROTACs built upon the this compound scaffold hold immense promise for the development of novel therapeutics against a wide array of diseases. This technical guide provides a foundational understanding of the discovery, synthesis, and application of this key molecule for researchers and drug development professionals working at the forefront of this exciting field.
References
Pomalidomide-6-OH: A Technical Guide to its Function in the Ubiquitin-Proteasome System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of pomalidomide and its hydroxylated metabolite, pomalidomide-6-OH, within the ubiquitin-proteasome system. While pomalidomide's function as a "molecular glue" is well-documented, this guide places a particular focus on what is known about this compound, a derivative utilized in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Mechanism of Action: Pomalidomide as a Molecular Glue
Pomalidomide is a potent immunomodulatory drug (IMiD) that exerts its therapeutic effects by co-opting the ubiquitin-proteasome system.[][2][3] The central mechanism involves its function as a "molecular glue," bringing together the E3 ubiquitin ligase Cereblon (CRBN) and specific target proteins, known as neosubstrates, that would not typically be recognized by this ligase.[][4]
The key steps in this process are:
-
Binding to Cereblon (CRBN): Pomalidomide binds to CRBN, which is the substrate receptor component of the Cullin-4A RING E3 ubiquitin ligase (CRL4-CRBN) complex.
-
Altered Substrate Specificity: This binding event creates a novel interface on the surface of CRBN, altering its substrate specificity.
-
Neosubstrate Recruitment: The newly formed interface facilitates the recruitment of specific "neosubstrate" proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
-
Ubiquitination: Once recruited, the neosubstrates are polyubiquitinated by the CRL4-CRBN E3 ligase complex.
-
Proteasomal Degradation: The polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged neosubstrate.
The degradation of IKZF1 and IKZF3 is critical for the anti-myeloma and immunomodulatory effects of pomalidomide.
This compound: A Cereblon Ligand for PROTACs
This compound is a hydroxylated derivative of pomalidomide. While comprehensive studies detailing its intrinsic activity as a molecular glue are not widely available in public literature, it is recognized and utilized as a pomalidomide-based cereblon (CRBN) ligand. Its primary application in research and drug development is as a building block for the synthesis of PROTACs. In this context, the this compound moiety serves as the E3 ligase-binding element of the heterobifunctional PROTAC molecule. The hydroxyl group provides a convenient attachment point for a linker, which in turn is connected to a ligand for a specific protein of interest, thereby targeting that protein for degradation.
While it is established that this compound binds to CRBN, quantitative data on its binding affinity (Kd) and its efficacy in inducing the degradation of neosubstrates (DC50) are not readily found in peer-reviewed publications. It is important to note that other hydroxylated metabolites of pomalidomide have been reported to be significantly less pharmacologically active than the parent compound.
Quantitative Data on Pomalidomide and Related Compounds
The following table summarizes key quantitative data for pomalidomide and other relevant IMiDs. Note: Quantitative data for this compound is not available in the cited literature.
| Compound | Target | Assay Type | Value | Reference |
| Pomalidomide | CRBN | Fluorescence Polarization | Ki = 156.60 nM | |
| Pomalidomide | CRBN-DDB1 Complex | Thermal Shift Assay | Binds | |
| Pomalidomide | IKZF1 Degradation | Western Blot (MM1S cells) | DC50 = 8.7 nM | |
| Lenalidomide | CRBN | Fluorescence Polarization | Ki = 177.80 nM | |
| Thalidomide | CRBN | Fluorescence Polarization | Ki = 249.20 nM |
Signaling Pathway and Experimental Workflows
Pomalidomide-Induced Neosubstrate Degradation Pathway
Caption: Pomalidomide binds to CRBN, inducing the recruitment and ubiquitination of neosubstrates.
Experimental Workflow: In Vitro Ubiquitination Assay
Caption: Workflow for assessing this compound-mediated in vitro ubiquitination of a neosubstrate.
Experimental Workflow: Cellular Neosubstrate Degradation Assay
Caption: Workflow to quantify cellular degradation of neosubstrates induced by this compound.
Detailed Experimental Protocols
In Vitro Ubiquitination Assay
This protocol is adapted from established methods for assessing IMiD-dependent ubiquitination.
Objective: To determine if this compound can induce the ubiquitination of a neosubstrate (e.g., IKZF1) in a reconstituted in vitro system.
Materials:
-
Recombinant Human E1 (UBE1)
-
Recombinant Human E2 (e.g., UBE2D3/UbcH5c)
-
Recombinant Human CRL4-CRBN Complex
-
Recombinant Human Ubiquitin
-
Recombinant Human IKZF1 (or other neosubstrate)
-
ATP solution (100 mM)
-
10X Ubiquitination Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 200 mM MgCl2, 100 mM DTT)
-
This compound, Pomalidomide (positive control), DMSO (vehicle control)
-
5X SDS-PAGE sample buffer
-
Anti-IKZF1 antibody, Anti-Ubiquitin antibody
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Prepare Master Mix: On ice, prepare a master mix containing the common reaction components. For a 25 µL reaction, the final concentrations should be approximately:
-
E1 (UBE1): 50-100 nM
-
E2 (UBE2D3): 200-500 nM
-
CRL4-CRBN Complex: 50-100 nM
-
Ubiquitin: 5-10 µM
-
IKZF1 Substrate: 200-500 nM
-
ATP: 2-5 mM
-
1X Ubiquitination Reaction Buffer
-
-
Set up Reactions: In microcentrifuge tubes on ice, add the master mix.
-
Add Test Compounds: Add this compound to the desired final concentration (e.g., a range from 0.1 to 10 µM). Include control reactions with DMSO and a concentration range of pomalidomide.
-
Initiate Reaction: Initiate the reactions by adding the ATP solution.
-
Incubation: Incubate the reactions at 37°C for 60-90 minutes.
-
Reaction Termination: Stop the reactions by adding 5 µL of 5X SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load the samples onto an SDS-PAGE gel and separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., 5% non-fat milk in TBST).
-
Incubate with primary antibody (anti-IKZF1 or anti-ubiquitin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect protein bands using a chemiluminescent substrate. A ladder of higher molecular weight bands for IKZF1 indicates polyubiquitination.
-
Cellular Neosubstrate Degradation Assay (Western Blot)
This protocol outlines the steps to measure the degradation of endogenous IKZF1 or IKZF3 in a cell-based assay.
Objective: To quantify the potency (DC50) and efficacy (Dmax) of this compound in inducing the degradation of neosubstrates in cells.
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
Cell culture medium and supplements
-
This compound, Pomalidomide (positive control), DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Anti-IKZF1 or Anti-IKZF3 antibody
-
Anti-GAPDH or Anti-β-actin antibody (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture MM.1S cells to the desired density.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or controls for a specified time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare for SDS-PAGE.
-
Perform SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies (anti-IKZF1 and anti-loading control) overnight at 4°C.
-
Wash and incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize bands using a chemiluminescence imager.
-
-
Data Analysis:
-
Quantify the band intensities for IKZF1 and the loading control using densitometry software.
-
Normalize the IKZF1 signal to the loading control.
-
Plot the normalized IKZF1 levels against the log concentration of this compound to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximal degradation).
-
Cereblon Binding Assay (e.g., HTRF or AlphaLISA)
These are competitive binding assays to determine the affinity of a compound for CRBN.
Objective: To measure the binding affinity (IC50) of this compound to CRBN.
Principle: These assays rely on energy transfer (FRET or singlet oxygen transfer) between a donor and an acceptor molecule. A tagged CRBN protein and a fluorescently or biotinylated-tagged tracer ligand (e.g., thalidomide derivative) are brought into proximity, generating a signal. A test compound that binds to CRBN will compete with the tracer, leading to a decrease in the signal.
General Protocol Outline (refer to specific kit instructions for details):
-
Prepare Reagents: Reconstitute and dilute the tagged CRBN protein, the tracer ligand, and detection reagents (e.g., anti-tag antibody labeled with a donor fluorophore, streptavidin-coated donor beads) in the assay buffer.
-
Compound Dispensing: Dispense serial dilutions of this compound and control compounds into a microplate (e.g., 384-well).
-
Reagent Addition: Add the CRBN protein followed by the tracer ligand and detection reagents to the wells.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol to allow the binding reaction to reach equilibrium.
-
Signal Reading: Read the plate on a compatible plate reader.
-
Data Analysis: Plot the signal against the log concentration of the test compound and fit to a dose-response curve to determine the IC50 value.
Conclusion
This compound is a key derivative of pomalidomide, primarily employed as a Cereblon-binding moiety in the development of PROTACs. Its function is predicated on the well-established mechanism of its parent compound, which acts as a molecular glue to induce the ubiquitination and proteasomal degradation of neosubstrates IKZF1 and IKZF3. While direct quantitative data on the binding affinity and degradation potency of this compound are not extensively reported in the public domain, the experimental protocols detailed in this guide provide a robust framework for its characterization. Further studies are warranted to fully elucidate the specific functional profile of this compound and its potential as a standalone molecular glue degrader.
References
- 2. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-6-OH as a Molecular Glue Component: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide, a third-generation immunomodulatory imide drug (IMiD), has garnered significant attention not only for its therapeutic efficacy in multiple myeloma but also as a powerful molecular glue that hijacks the E3 ubiquitin ligase Cereblon (CRBN). This technical guide focuses on a key derivative, Pomalidomide-6-OH, and its role as a molecular glue component in the rapidly advancing field of targeted protein degradation (TPD), particularly in the design of Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of the mechanism of action, quantitative biophysical and cellular data, detailed experimental protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows. While specific quantitative data for this compound is emerging, this guide leverages the extensive knowledge of its parent compound, pomalidomide, to provide a robust framework for its application in research and drug development.
Introduction: The Rise of Molecular Glues and Pomalidomide Derivatives
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Molecular glues are small molecules that induce proximity between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target. The thalidomide analog, pomalidomide, is a cornerstone of molecular glue research, acting through the recruitment of the CRBN E3 ligase.[1][2][] this compound, a hydroxylated derivative, is increasingly utilized as a CRBN ligand in the development of PROTACs, which are heterobifunctional molecules that link a target-binding warhead to an E3 ligase ligand.[4][5] The 6-hydroxy group provides a convenient point for linker attachment in PROTAC synthesis.
Mechanism of Action: this compound as a CRBN-Recruiting Molecular Glue
This compound, like its parent compound, functions by binding to the thalidomide-binding domain of CRBN, a substrate receptor for the Cullin-4A RING E3 ubiquitin ligase (CRL4^CRBN^) complex. This binding event allosterically modulates the substrate specificity of CRBN, creating a new binding surface that can recruit "neosubstrates" – proteins not typically targeted by this E3 ligase. The primary and most well-characterized neosubstrates of pomalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
The induced proximity between CRBN and the neosubstrate within the ternary complex {Neosubstrate-Pomalidomide-6-OH-CRBN} facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the neosubstrate. The resulting polyubiquitinated neosubstrate is then recognized and degraded by the 26S proteasome. In the context of a PROTAC, this compound serves as the CRBN-recruiting moiety, enabling the targeted degradation of a specific protein of interest (POI) that is bound by the PROTAC's other ligand.
Signaling Pathway of Pomalidomide-Induced Neosubstrate Degradation
Caption: this compound mediated neosubstrate degradation pathway.
Quantitative Data Presentation
While specific quantitative data for this compound is not extensively available in the public domain, the data for its parent compound, pomalidomide, provides a crucial benchmark for its activity. The 6-hydroxy modification is primarily introduced to serve as a synthetic handle for linker attachment in PROTACs and is not expected to drastically alter the core interaction with CRBN.
Table 1: Binding Affinities of Pomalidomide to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method | Reference(s) |
| Pomalidomide | ~157 nM | ~1.2 - 3 µM | Competitive Titration, TR-FRET, Competitive Binding Assay |
Table 2: Degradation Potency of Pomalidomide for Neosubstrates
| Compound | Neosubstrate | Cell Line | DC50 | Dmax | Reference(s) |
| Pomalidomide | IKZF1 | MM.1S | 8.7 nM | >95% | |
| Pomalidomide | IKZF3 | H929 | - | - |
Note: DC50 (Degradation Concentration 50) is the concentration of the compound that induces 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.
Table 3: Performance of Pomalidomide-based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference(s) |
| Compound 16 | EGFR | A549 | 32.9 nM | 96% | |
| ZQ-23 | HDAC8 | - | 147 nM | 93% |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound as a molecular glue. These protocols are based on established methods for pomalidomide and can be adapted for its 6-hydroxy derivative.
Synthesis of this compound
General Synthesis Workflow:
Caption: Generalized synthetic workflow for this compound.
Cereblon Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay measures the binding of this compound to the CRBN-DDB1 complex in a competitive format.
Materials:
-
His-tagged CRBN/DDB1 complex
-
Tb-conjugated anti-His antibody (donor fluorophore)
-
Fluorescently labeled tracer ligand that binds to CRBN (e.g., a fluorescent derivative of thalidomide) (acceptor fluorophore)
-
This compound
-
Pomalidomide (as a positive control)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% BSA, 0.01% Triton X-100)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of this compound and pomalidomide in assay buffer.
-
Add a constant concentration of His-tagged CRBN/DDB1 complex and Tb-conjugated anti-His antibody to the wells of the microplate.
-
Add the fluorescent tracer ligand to the wells.
-
Add the serially diluted compounds to the wells. Include controls with DMSO (vehicle) and a well with no CRBN/DDB1 complex (for background correction).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the TR-FRET ratio against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis of Neosubstrate Degradation
This protocol is used to quantify the degradation of neosubstrates like IKZF1 and IKZF3 in cells treated with this compound.
Materials:
-
Human multiple myeloma cell line (e.g., MM.1S, H929)
-
This compound
-
Pomalidomide (as a positive control)
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or pomalidomide for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO).
-
Harvest the cells, wash with ice-cold PBS, and lyse them in cell lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and heating.
-
Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the neosubstrates and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the neosubstrate band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
Experimental Workflow for Western Blot Analysis:
Caption: Workflow for Western Blot analysis of neosubstrate degradation.
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination of a neosubstrate in the presence of this compound.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D3)
-
Recombinant CRL4^CRBN^ E3 ligase complex
-
Recombinant ubiquitin
-
Recombinant neosubstrate (e.g., IKZF1)
-
ATP
-
Ubiquitination reaction buffer
-
This compound
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Set up reactions in microcentrifuge tubes on ice.
-
Prepare a master mix containing E1, E2, CRL4^CRBN^, ubiquitin, and the neosubstrate in ubiquitination buffer.
-
Add this compound to the desired final concentrations. Include a DMSO control.
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 37°C for 60-90 minutes.
-
Stop the reactions by adding SDS-PAGE sample buffer and boiling.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody against the neosubstrate to detect higher molecular weight ubiquitinated species.
Conclusion
This compound is a valuable molecular glue component for the development of novel therapeutics based on targeted protein degradation. Its ability to effectively recruit the CRBN E3 ligase makes it a crucial building block for the synthesis of PROTACs. While direct quantitative data for this compound is still being established, the extensive knowledge of its parent compound, pomalidomide, provides a strong foundation for its application. The experimental protocols and conceptual frameworks presented in this technical guide are intended to empower researchers to effectively utilize this compound in their drug discovery and chemical biology endeavors. As the field of targeted protein degradation continues to expand, the rational design and application of molecular glue components like this compound will be instrumental in unlocking new therapeutic possibilities.
References
- 1. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Downstream Effects of Pomalidomide-6-OH Binding to CRBN: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide, a thalidomide analogue, is an immunomodulatory drug with potent antineoplastic and anti-inflammatory activities.[1] Its mechanism of action is primarily mediated through its binding to the E3 ubiquitin ligase protein Cereblon (CRBN).[2][] This interaction triggers a cascade of downstream events, leading to the ubiquitination and subsequent proteasomal degradation of specific substrate proteins, known as neosubstrates.[4][5] Pomalidomide-6-OH is a derivative of Pomalidomide, often utilized in the development of Proteolysis Targeting Chimeras (PROTACs) as the CRBN-recruiting ligand. This technical guide provides an in-depth exploration of the downstream effects initiated by the binding of this compound to CRBN, with a focus on quantitative data, experimental methodologies, and visual representations of the involved pathways.
Core Mechanism: Hijacking the Ubiquitin-Proteasome System
The binding of Pomalidomide or its derivatives to CRBN, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex, alters its substrate specificity. This alteration facilitates the recruitment of neosubstrates, which are not the endogenous targets of CRBN, to the E3 ligase complex. Once recruited, these neosubstrates are polyubiquitinated, marking them for degradation by the 26S proteasome. This targeted protein degradation is the cornerstone of Pomalidomide's therapeutic effects.
Quantitative Data: Binding Affinities and Degradation Potency
The affinity of Pomalidomide and its analogues to the CRBN-DDB1 complex is a critical determinant of their biological activity. Various biophysical assays have been employed to quantify these interactions.
| Compound | Apparent CRBN Binding IC₅₀ (μM) in U266 cell extracts | Dissociation Constant (Kd) | Assay Method | Notes |
| Pomalidomide | ~2 | ~157 nM | Competitive Elution Assay | High-affinity binder. |
| Lenalidomide | ~2 | ~178 nM | Not Specified | Similar binding affinity to Pomalidomide. |
| Thalidomide | >10 | ~250 nM | Not Specified | Lower binding affinity compared to Pomalidomide and Lenalidomide. |
| Pomalidomide-C5-azide | Expected to be slightly higher than Pomalidomide | Not Publicly Available | - | The C5-linker may introduce some steric hindrance. |
Primary Downstream Effect: Degradation of Ikaros and Aiolos
A pivotal downstream consequence of Pomalidomide-CRBN binding is the targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). These proteins act as transcriptional repressors, and their degradation leads to a cascade of immunomodulatory and anti-proliferative effects.
Pomalidomide treatment leads to a time- and concentration-dependent degradation of both Ikaros and Aiolos. This degradation is observable as early as 1 hour after treatment and is more pronounced with Pomalidomide compared to Lenalidomide. The degradation of Ikaros and Aiolos is a CRBN-dependent process, as knockdown of CRBN protects these proteins from drug-induced degradation. Furthermore, this degradation is mediated by the proteasome, as pre-treatment with a proteasome inhibitor, MG-132, stabilizes Ikaros and Aiolos levels.
The degradation of Ikaros and Aiolos subsequently leads to the downregulation of c-Myc and Interferon Regulatory Factor 4 (IRF4), which are critical for the survival and proliferation of multiple myeloma cells.
Signaling Pathway
The binding of this compound to CRBN initiates a well-defined signaling cascade culminating in the degradation of specific target proteins.
Caption: this compound binds to CRBN, leading to neosubstrate recruitment and degradation.
Experimental Protocols
In Vitro Ubiquitination Assay
This assay is designed to demonstrate the Pomalidomide-dependent ubiquitination of a substrate protein by the CRL4-CRBN E3 ligase complex.
Materials:
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UBE2D3)
-
CRL4-CRBN Complex
-
Ubiquitin
-
Substrate protein (e.g., IKZF1)
-
ATP
-
This compound
-
10X Ubiquitination Reaction Buffer
-
SDS-PAGE sample buffer
-
Primary and secondary antibodies for Western blotting
Procedure:
-
Prepare a master mix containing E1, E2, CRL4-CRBN complex, Ubiquitin, and the substrate protein in 1X Ubiquitination Reaction Buffer on ice.
-
Set up individual 25 µL reactions and add this compound to the desired final concentration (e.g., a range from 0.1 to 10 µM).
-
Include a negative control with DMSO vehicle instead of this compound.
-
Initiate the reactions by adding ATP solution.
-
Incubate the reactions at 37°C for 60-90 minutes.
-
Stop the reactions by adding 5 µL of 5X SDS-PAGE sample buffer and boil at 95-100°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform Western blotting using a primary antibody against the substrate protein to detect its ubiquitinated forms, which will appear as higher molecular weight bands.
CRBN Binding Assay (Competitive Fluorescence Polarization)
This assay quantifies the binding affinity of this compound to CRBN by measuring its ability to displace a fluorescently labeled ligand.
Materials:
-
Purified recombinant human CRBN protein
-
Fluorescently-labeled thalidomide tracer
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound in the Assay Buffer.
-
In the microplate, add the serially diluted this compound.
-
Add a fixed concentration of the fluorescently-labeled thalidomide tracer to each well.
-
Add a fixed concentration of purified CRBN protein to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Plot the fluorescence polarization values against the concentration of this compound.
-
Determine the IC₅₀ value from the resulting competition curve, which represents the concentration of this compound required to displace 50% of the fluorescent tracer.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the downstream effects of this compound.
References
- 1. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PLZF and its fusion proteins are pomalidomide-dependent CRBN neosubstrates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Pomalidomide-6-OH: Application Notes and Protocols for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-6-OH is a derivative of pomalidomide, a potent immunomodulatory agent that functions as a molecular glue to induce the degradation of specific target proteins. Pomalidomide and its derivatives, including this compound, act by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding event redirects the ligase's activity towards neo-substrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), leading to their ubiquitination and subsequent degradation by the proteasome.[1][2][3] This targeted protein degradation has significant implications for the treatment of various hematological malignancies and inflammatory diseases. This compound, featuring a hydroxyl group, serves as a crucial synthetic handle for the development of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to degrade a wider range of target proteins.[4][5]
These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, focusing on its interaction with Cereblon, its effects on target protein degradation, cell viability, and cytokine production.
Data Presentation
The following tables summarize key quantitative data for the parent compound, pomalidomide, which can be used as a reference for designing experiments with this compound.
Table 1: Cereblon Binding Affinity of Pomalidomide
| Compound | Assay Type | Cell Line/System | IC50 |
| Pomalidomide | Competitive Bead-Based Assay | U266 Myeloma Extracts | ~2 µM |
| Pomalidomide | Thermal Melt Shift Assay | Purified CRBN-DDB1 Complex | ~3 µM |
Table 2: In Vitro Cell Viability of Pomalidomide
| Cell Line | Assay | Incubation Time | IC50 |
| RPMI8226 (Multiple Myeloma) | MTT Assay | 48 hours | 8 µM |
| OPM2 (Multiple Myeloma) | MTT Assay | 48 hours | 10 µM |
Table 3: Effect of Pomalidomide on Cytokine Production
| Cytokine | Cell Type | Effect |
| IL-2 | T Cells | Increased production |
| IFN-γ | T Cells | Increased production |
| TNF-α | PBMCs | Inhibition of LPS-induced production |
Signaling Pathway and Experimental Workflows
This compound Mechanism of Action
This compound binds to Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This binding event induces a conformational change in CRBN, creating a new binding surface for the neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3). The CRL4-CRBN complex then polyubiquitinates these transcription factors, marking them for degradation by the 26S proteasome. The degradation of Ikaros and Aiolos, which are key regulators of lymphocyte development and function, leads to the observed immunomodulatory and anti-proliferative effects.
Caption: Mechanism of action of this compound.
General Experimental Workflow for In Vitro Characterization
The following workflow outlines the key steps for characterizing the in vitro activity of this compound.
Caption: A typical experimental workflow for in vitro characterization.
Experimental Protocols
Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the binding affinity of this compound to the Cereblon protein.
Materials:
-
Recombinant GST-tagged Cereblon (GST-CRBN) protein
-
Terbium (Tb)-labeled anti-GST antibody
-
Fluorescently labeled tracer (e.g., a known CRBN ligand)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% BSA)
-
384-well low-volume microplates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the following components in order:
-
Assay buffer
-
Tb-labeled anti-GST antibody
-
GST-CRBN protein
-
Fluorescent tracer
-
This compound or vehicle control
-
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor (Terbium) and acceptor (tracer).
-
Data Analysis: The binding of this compound to CRBN will displace the fluorescent tracer, leading to a decrease in the FRET signal. Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of the tracer binding.
Neosubstrate Degradation Assay (Western Blot)
This assay visualizes and quantifies the degradation of Ikaros and Aiolos in cells treated with this compound.
Materials:
-
A suitable cell line expressing Ikaros and Aiolos (e.g., multiple myeloma cell lines like MM.1S or RPMI8226)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against Ikaros, Aiolos, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle-treated control.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA or Bradford assay.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for Ikaros and Aiolos and normalize them to the loading control. Determine the concentration of this compound that leads to 50% degradation (DC50) of the target proteins.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cell line of interest (e.g., multiple myeloma cell lines)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for the desired duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Cytokine Production Assay (ELISA)
This assay measures the concentration of specific cytokines (e.g., IL-2, IFN-γ, TNF-α) released into the cell culture supernatant.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a specific T-cell line
-
This compound
-
Stimulating agent (e.g., anti-CD3/CD28 antibodies for T-cell activation, or LPS for monocyte activation)
-
ELISA kits for the cytokines of interest
Procedure:
-
Isolate PBMCs from healthy donor blood or culture the desired T-cell line.
-
Plate the cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the appropriate agent.
-
Incubate the cells for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the cytokine concentrations in the supernatant using the specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the this compound concentration to determine its effect on cytokine production.
Conclusion
This compound is a valuable chemical tool for the study of Cereblon-mediated protein degradation and for the development of novel PROTAC therapeutics. The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of this compound and similar molecules. By systematically evaluating its binding to Cereblon, its ability to induce the degradation of Ikaros and Aiolos, and its downstream effects on cell viability and cytokine production, researchers can gain crucial insights into its mechanism of action and therapeutic potential.
References
- 1. A Cereblon Modulator (CC-220) with Improved Degradation of Ikaros and Aiolos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Pomalidomide-6-OH in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase complex, making its derivatives crucial components in the development of novel PROTACs.[1] Pomalidomide-6-OH, a hydroxylated analog of pomalidomide, offers a versatile anchor point for linker attachment, enabling the synthesis of a diverse range of PROTAC molecules.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of CRBN-recruiting PROTACs.
Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Figure 1: Mechanism of pomalidomide-PROTAC-mediated protein degradation.
Data Presentation: Performance of Pomalidomide-Based PROTACs
The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of the target protein, measured by the DC50 (concentration required for 50% degradation) and Dmax (maximum degradation) values. The binding affinity of the pomalidomide moiety to CRBN is also a critical parameter. The following tables summarize representative data for various pomalidomide-based PROTACs.
| Compound/Ligand | Binding Affinity to CRBN (Kd) | Assay Method | Reference |
| Pomalidomide | ~157 nM | Competitive Titration | [2] |
| Lenalidomide | ~178 nM | Competitive Titration | |
| Thalidomide | ~250 nM | Competitive Titration |
Table 1: Binding affinities of immunomodulatory drugs to CRBN.
| PROTAC | Target Protein | Cell Line | DC50 | Dmax |
| Compound 16 | EGFR | A549 | 32.9 nM | >90% |
| ZQ-23 | HDAC8 | - | 147 nM | 93% |
| NC-1 | BTK | Mino | 2.2 nM | 97% |
Table 2: Degradation performance of representative pomalidomide-based PROTACs.
Experimental Protocols
The synthesis of a PROTAC using this compound involves two key stages: the attachment of a linker to the hydroxyl group of this compound and the subsequent conjugation of the linker-pomalidomide moiety to a ligand for the protein of interest.
Protocol 1: Synthesis of a Linker-Functionalized this compound Intermediate
This protocol describes a representative Williamson ether synthesis for the O-alkylation of this compound with a bifunctional linker containing a terminal reactive group (e.g., a bromoalkane with a protected amine or carboxylic acid).
Materials:
-
This compound
-
Linker with a terminal leaving group (e.g., 1-bromo-3-chloropropane)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexanes and ethyl acetate, or DCM and methanol)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0-3.0 eq).
-
Add the linker with a terminal leaving group (e.g., 1-bromo-3-chloropropane, 1.5 eq).
-
Stir the reaction mixture at 60-80 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired linker-functionalized this compound.
Protocol 2: Conjugation to a POI Ligand
This protocol outlines the conjugation of the linker-functionalized this compound to a POI ligand containing a suitable reactive handle (e.g., a primary amine for reaction with the chloroalkyl linker from Protocol 1).
Materials:
-
Linker-functionalized this compound (from Protocol 1)
-
POI ligand with a reactive handle (e.g., an amine)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous DMF or DMSO
-
Solvents for purification (e.g., HPLC grade acetonitrile and water)
Procedure:
-
To a solution of the POI ligand (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq).
-
Add the linker-functionalized this compound (1.2 eq).
-
Stir the reaction mixture at 80-100 °C for 12-48 hours, monitoring the reaction by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product directly by preparative HPLC to obtain the final PROTAC.
Experimental Workflow Visualization
The overall workflow for the synthesis of a PROTAC using this compound is depicted below.
Figure 2: General workflow for the synthesis and evaluation of a PROTAC.
Conclusion
This compound is a valuable building block for the synthesis of CRBN-recruiting PROTACs. The hydroxyl group provides a convenient handle for the attachment of a variety of linkers, allowing for the generation of diverse PROTAC libraries for screening and optimization. The protocols and data presented herein provide a foundation for researchers to design and synthesize novel protein degraders for therapeutic applications.
References
Pomalidomide-6-OH: Detailed Guidelines for Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and storage of Pomalidomide-6-OH stock solutions. This compound is a crucial chemical intermediate and a metabolite of Pomalidomide, a third-generation immunomodulatory drug. Accurate preparation and proper storage of its stock solutions are paramount for reproducible experimental results in research and drug development.
Physicochemical Properties and Solubility
This compound is a light yellow to yellow solid. Its solubility is a critical factor in the preparation of stock solutions. The following table summarizes the available solubility and stability data.
| Solvent | Maximum Solubility | Recommended Stock Concentration | Storage of Stock Solution |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (345.73 mM) | ≤ 100 mg/mL | -20°C for up to 1 month[1] or -80°C for up to 6 months[1] |
| Ethanol | Data not available (Pomalidomide is "very slightly soluble") | Not recommended for high-concentration stock solutions | Not established |
| Methanol | Data not available (Pomalidomide is "very slightly soluble") | Not recommended for high-concentration stock solutions | Not established |
| Phosphate-Buffered Saline (PBS) | Data not available (Pomalidomide is "practically insoluble" in water) | Not recommended for direct preparation of stock solutions | Not established |
Note: For aqueous-based assays, it is recommended to first dissolve this compound in DMSO to create a high-concentration stock solution, which can then be further diluted into the aqueous buffer. It is advisable to prepare fresh aqueous solutions and not store them for extended periods.
Stability Profile
The stability of this compound is crucial for maintaining its biological activity.
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| DMSO Stock Solution | -20°C | 1 month[1] |
| -80°C | 6 months |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the DMSO stock solution into single-use volumes.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mg/mL stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to avoid moisture condensation.
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL. For example, to prepare 1 mL of a 100 mg/mL solution, add 1 mL of DMSO to 100 mg of this compound.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.
-
Once fully dissolved, aliquot the stock solution into single-use, sterile tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of a Working Solution for In Vitro Cellular Assays
This protocol provides an example of preparing a lower concentration working solution from the high-concentration DMSO stock.
Materials:
-
This compound DMSO stock solution (e.g., 100 mg/mL)
-
Appropriate cell culture medium or buffer (e.g., PBS)
-
Sterile dilution tubes
-
Calibrated pipettes
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution with the desired cell culture medium or buffer to achieve the final working concentration.
-
Important: To avoid precipitation, ensure the final concentration of DMSO in the working solution is kept low (typically ≤ 0.5%).
-
-
For example, to prepare a 100 µM working solution from a 100 mg/mL (345.73 mM) stock:
-
First, prepare an intermediate dilution by adding 1 µL of the 345.73 mM stock to 344.73 µL of culture medium to get a 1 mM solution.
-
Then, add 10 µL of the 1 mM intermediate solution to 990 µL of culture medium to achieve a final concentration of 10 µM.
-
-
Use the freshly prepared working solution for your experiments immediately. Do not store aqueous working solutions.
Mandatory Visualizations
References
Application Notes and Protocols for Pomalidomide-6-OH in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
These application notes provide a comprehensive guide based on the well-characterized effects and established protocols for Pomalidomide. Researchers should use this information as a starting point and empirically determine the optimal concentrations of Pomalidomide-6-OH for their specific cell lines and experimental endpoints.
Mechanism of Action: Pomalidomide and its Interaction with Cereblon
Pomalidomide exerts its pleiotropic effects—including anti-proliferative, pro-apoptotic, and immunomodulatory activities—primarily through its binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex[][4]. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3)[]. The degradation of these transcription factors results in the downstream modulation of various cellular processes, including cytokine production, cell cycle progression, and apoptosis. As a CRBN ligand, this compound is designed to engage this same pathway.
Recommended Cell Culture Concentrations of Pomalidomide
The following table summarizes the effective concentrations of the parent compound, Pomalidomide, in various cell lines and assays. This data can serve as a reference for designing initial dose-response experiments for this compound. It is crucial to note that the optimal concentration is cell-type and assay-dependent.
| Cell Line | Assay Type | Concentration Range | IC50 | Incubation Time | Reference |
| RPMI8226 | Proliferation (MTT) | 0.01 µM - 50 µM | 8 µM | 48 h | |
| OPM2 | Proliferation (MTT) | 0.01 µM - 50 µM | 10 µM | 48 h | |
| Human PBMCs | TNF-α Inhibition | - | 13 nM | 18-20 h | |
| Human Whole Blood | TNF-α Inhibition | - | 25 nM | 18-20 h | |
| T Regulatory Cells | Growth Inhibition | - | ~1 µM | - | |
| Human Peripheral Blood T Cells | IL-2 Production | 6.4 nM - 10 µM | - | - | |
| Raji | Proliferation | 2.5 µg/mL - 40 µg/mL | - | 48 h | |
| Raji, OCI-LY10 | Proliferation | 0.3125 µg/mL - 80 µg/mL | - | 4 days | |
| Daudi | NK Cell-mediated Cytotoxicity | 1 µM, 10 µM | - | 2 days | |
| MOLP-8, J-CD38, R-CD38 | Cytotoxicity | 10 µM | - | 24 h |
Experimental Protocols
General Protocol for Determining Optimal Concentration of this compound
This protocol outlines a general method for determining the effective concentration range of a new compound like this compound in a specific cell line.
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C as recommended by the supplier.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Serial Dilutions: Prepare a series of dilutions of this compound from the stock solution in complete culture medium. A common starting range for a new compound related to Pomalidomide would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours), depending on the cell doubling time and the nature of the assay.
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control and plot the cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol for In Vitro Cytotoxicity Assay
This protocol details a method to assess the cytotoxic effects of this compound on a chosen cancer cell line.
Materials:
-
Target cancer cell line (e.g., a multiple myeloma cell line)
-
This compound
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Culture: Culture the target cells in their recommended complete medium.
-
Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (determined from the dose-response experiment) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol for Immunomodulatory Effect Assessment (Cytokine Production)
This protocol describes a method to evaluate the effect of this compound on cytokine production by immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-2)
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
ELISA: Measure the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's protocol.
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for characterizing the in vitro effects of this compound.
Conclusion
While direct experimental data for this compound in cell culture is limited, the information available for its parent compound, Pomalidomide, provides a solid foundation for initiating research. The protocols and concentration ranges provided herein should be adapted and optimized for the specific experimental system. A systematic approach, beginning with a dose-response curve to determine the IC50, is strongly recommended to establish the appropriate working concentrations for this compound.
References
Application Notes: Pomalidomide-6-OH Solubility and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pomalidomide-6-OH is a hydroxylated metabolite of Pomalidomide, an immunomodulatory drug (IMiD) used in the treatment of multiple myeloma. Like its parent compound, this compound functions as a ligand for the E3 ubiquitin ligase substrate receptor, cereblon (CRBN)[1]. This interaction is pivotal for the mechanism of action, which involves the targeted degradation of transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3)[][3]. Due to its CRBN-binding capabilities, this compound is also utilized in the development of Proteolysis-Targeting Chimeras (PROTACs), where it serves to recruit the CRBN E3 ligase to a target protein for degradation[1].
Accurate solubility data is critical for the successful design and execution of in vitro and in vivo experiments, ensuring reliable and reproducible results. These application notes provide a summary of the solubility of this compound in Dimethyl Sulfoxide (DMSO) and detail protocols for its handling and use in a research setting.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁N₃O₅ | [1] |
| Molecular Weight | 289.24 g/mol | |
| CAS Number | 1547162-44-6 | |
| Appearance | Light yellow to yellow solid |
Solubility Data
The solubility of a compound is a key determinant of its utility in experimental assays. Below is a summary of the available solubility data for this compound and its parent compound, Pomalidomide. It is important to note that hygroscopic DMSO can significantly impact solubility; therefore, the use of newly opened, anhydrous DMSO is recommended for achieving maximum solubility.
Table 1: this compound Solubility
| Solvent | Concentration | Conditions & Notes | Reference |
| DMSO | 100 mg/mL (345.73 mM) | Requires ultrasonic treatment for complete dissolution. |
Table 2: Pomalidomide (Parent Compound) Solubility for Reference
| Solvent | Concentration | Conditions & Notes | Reference |
| DMSO | 50 mg/mL (182.99 mM) | Requires ultrasonic treatment. | |
| DMSO | ~15 mg/mL | - | |
| Dimethyl Formamide (DMF) | ~10 mg/mL | - | |
| DMSO:PBS (pH 7.2) (1:6) | ~0.14 mg/mL | Prepared by first dissolving in DMSO, then diluting with PBS. | |
| Aqueous Buffers | Sparingly soluble | - |
Mechanism of Action: Signaling Pathway
Pomalidomide and its active metabolites exert their therapeutic effects by binding to cereblon (CRBN), a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors, which are critical for myeloma cell survival, results in direct anti-proliferative and pro-apoptotic effects. Furthermore, this mechanism has immunomodulatory consequences, including the enhancement of T-cell and Natural Killer (NK) cell activity and the inhibition of pro-inflammatory cytokines such as TNF-α.
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance and weighing paper
-
Micropipettes
Procedure:
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mg/mL solution, weigh 100 mg of the compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound. For 100 mg of powder, add 1 mL of DMSO.
-
Dissolution:
-
Cap the vial securely and vortex the mixture for 1-2 minutes.
-
Place the vial in an ultrasonic water bath at room temperature. Sonicate for 10-15 minutes or until all solid particles are completely dissolved, resulting in a clear solution. Visually inspect the solution against a light source to ensure no particulates remain.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.
-
For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is suitable.
-
Safety Precautions:
-
Handle this compound in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Protocol 2: Kinetic Solubility Determination by Turbidimetric Method
This protocol provides a general workflow for assessing the kinetic solubility of this compound in an aqueous buffer, a common requirement for cell-based assays. This method involves adding a concentrated DMSO stock solution to the aqueous buffer and measuring the point at which precipitation occurs (indicated by turbidity).
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microplate (UV-transparent for spectrophotometric reading)
-
Multichannel micropipette
-
Plate reader capable of measuring absorbance at a suitable wavelength (e.g., 620 nm)
Workflow Diagram:
Procedure:
-
Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.
-
Compound Addition: Create a dilution series by adding increasing amounts of the this compound DMSO stock solution to the wells. Ensure the final DMSO concentration remains constant and low (typically ≤1%) across all wells to avoid solvent effects.
-
Incubation: Cover the plate and incubate at room temperature for a set period (e.g., 1.5 to 2 hours) to allow for equilibration and potential precipitation.
-
Measurement: Measure the absorbance (turbidity) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not result in a significant increase in turbidity compared to the buffer-only control.
Storage and Stability
Proper storage is essential to maintain the integrity and activity of this compound solutions.
-
Solid Form: Store the powder at -20°C for up to 3 years.
-
In Solvent (DMSO):
-
Store aliquots at -80°C for long-term stability (up to 6 months).
-
Store at -20°C for short-term use (up to 1 month).
-
Avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. Studies on various compounds stored in DMSO have shown that while many are stable through multiple freeze-thaw cycles, aliquoting is a best practice to minimize risk.
-
References
Quantitative Analysis of Pomalidomide-6-OH: A Detailed Overview of Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the analytical methods for the quantification of Pomalidomide-6-OH, a hydroxylated metabolite of the immunomodulatory drug Pomalidomide. The focus is on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) based assays, which are pivotal for pharmacokinetic, metabolic, and clinical studies. This guide includes detailed experimental protocols, data summaries, and visual representations of workflows and related biological pathways.
Introduction to Pomalidomide and its Metabolism
Pomalidomide is a third-generation immunomodulatory drug (IMiD) approved for the treatment of multiple myeloma. It exerts its therapeutic effects through a multifaceted mechanism of action, including direct anti-proliferative and pro-apoptotic effects on myeloma cells, as well as immunomodulatory activities that enhance the body's anti-tumor response. The primary molecular target of Pomalidomide is the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.
Pomalidomide undergoes extensive metabolism in the body, primarily through hydroxylation and subsequent glucuronidation. The hydroxylation is mediated by cytochrome P450 enzymes, with CYP1A2 and CYP3A4 being the major contributors. This metabolic process leads to the formation of several hydroxylated metabolites, including 5-hydroxypomalidomide and 6-hydroxypomalidomide (this compound). Accurate and precise quantification of these metabolites is crucial for understanding the drug's disposition, assessing patient exposure, and evaluating potential relationships between metabolite levels and clinical outcomes.
Analytical Methodologies for this compound Quantification
The quantification of this compound in biological matrices such as plasma presents analytical challenges due to its structural similarity to the parent drug and other metabolites, as well as the typically low concentrations present. Both HPLC with ultraviolet (UV) or fluorescence detection and LC coupled with tandem mass spectrometry (LC-MS/MS) have been utilized for the analysis of Pomalidomide and its metabolites. LC-MS/MS is generally preferred for its superior sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is the gold standard for the bioanalysis of drugs and their metabolites due to its high sensitivity, specificity, and wide dynamic range. A validated LC-MS/MS method allows for the simultaneous quantification of Pomalidomide and its hydroxylated metabolites in a single chromatographic run.
This protocol outlines a general procedure for the simultaneous determination of Pomalidomide and this compound in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled analog of Pomalidomide).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0-1.0 min: 10% B
-
1.0-3.0 min: 10-90% B (linear gradient)
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90-10% B (linear gradient)
-
4.1-5.0 min: 10% B (re-equilibration)
-
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pomalidomide: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific m/z transitions need to be optimized for the instrument used.)
-
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi (Note: These parameters should be optimized for the specific instrument and application.)
-
4. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. Key validation parameters include:
-
Selectivity and Specificity: No significant interference from endogenous plasma components at the retention times of the analytes and IS.
-
Linearity: The calibration curve should be linear over the expected concentration range in plasma.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15% for QC samples, and ±20% for the LLOQ).
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Recovery: The extraction recovery of the analytes and IS from the biological matrix.
-
Stability: Stability of the analytes in plasma under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for the quantification of Pomalidomide and a hydroxylated metabolite.
| Parameter | Pomalidomide | This compound |
| Linearity Range (ng/mL) | 0.1 - 100 | 0.05 - 50 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.05 |
| Intra-day Precision (%CV) | < 10% | < 12% |
| Inter-day Precision (%CV) | < 12% | < 15% |
| Intra-day Accuracy (%Bias) | ± 8% | ± 10% |
| Inter-day Accuracy (%Bias) | ± 10% | ± 12% |
| Mean Extraction Recovery | > 85% | > 80% |
High-Performance Liquid Chromatography (HPLC) Method
While less sensitive than LC-MS/MS, HPLC with UV or fluorescence detection can be employed for the quantification of Pomalidomide and its metabolites, particularly at higher concentrations. The development of a robust HPLC method requires careful optimization of the chromatographic conditions to achieve adequate separation of the parent drug from its metabolites and endogenous interferences.
This protocol provides a general framework for an HPLC method.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma, add 50 µL of internal standard solution.
-
Add 5 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Inject an aliquot into the HPLC system.
2. HPLC Conditions
-
HPLC System: An HPLC system with a UV or fluorescence detector.
-
Column: A reversed-phase C18 or phenyl-hexyl column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV Detection: Wavelength set at an absorbance maximum for both compounds (e.g., ~240 nm).
-
Fluorescence Detection: Excitation and emission wavelengths optimized for the analytes.
-
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
3. Method Validation
Similar to the LC-MS/MS method, the HPLC method must be thoroughly validated for its intended purpose.
The following table provides an example of performance characteristics for an HPLC-UV method.
| Parameter | Pomalidomide | This compound |
| Linearity Range (µg/mL) | 0.1 - 20 | 0.2 - 25 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.1 | 0.2 |
| Intra-day Precision (%CV) | < 5% | < 6% |
| Inter-day Precision (%CV) | < 7% | < 8% |
| Accuracy (%Bias) | ± 5% | ± 7% |
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential tools for visualizing complex processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for the analytical workflow and the signaling pathway of Pomalidomide.
Experimental Workflow for LC-MS/MS Analysis
Pomalidomide Signaling Pathway
Conclusion
The analytical methods described provide a robust framework for the accurate and precise quantification of this compound in biological matrices. The choice between HPLC and LC-MS/MS will depend on the specific requirements of the study, with LC-MS/MS being the method of choice for applications requiring high sensitivity and selectivity. Proper method validation is paramount to ensure the reliability and reproducibility of the data generated, which is essential for advancing our understanding of Pomalidomide's pharmacology and for optimizing its clinical use.
Application Notes and Protocols for Conjugating Linkers to Pomalidomide-6-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the conjugation of linkers to Pomalidomide, a critical process in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). While the most established methods involve functionalization at the 4-amino position, this document also outlines a proposed protocol for the less explored, yet potentially advantageous, conjugation at the 6-hydroxy (6-OH) position.
Introduction
Pomalidomide is a potent immunomodulatory agent that functions as a molecular glue, inducing the degradation of specific target proteins by recruiting them to the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] This activity has made it a cornerstone in the design of PROTACs, where it serves as the E3 ligase-recruiting moiety. The linker component of a PROTAC is crucial for its efficacy, as its length and composition determine the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
The most common point of linker attachment on the pomalidomide scaffold is the 4-amino group. However, exploring alternative conjugation sites, such as the 6-OH position, offers the potential to modulate the orientation of the recruited target protein and optimize degradation efficiency.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Pomalidomide-based PROTACs operate by hijacking the cell's ubiquitin-proteasome system. The pomalidomide end of the PROTAC binds to CRBN, a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex. The other end of the PROTAC binds to the protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of Pomalidomide-PROTAC-mediated protein degradation.
Experimental Protocols
Protocol 1: Conjugation of Amine-Linkers to 4-Fluoro-Pomalidomide (SNAr Reaction)
This is the most widely used method for attaching linkers to the pomalidomide core. It involves a nucleophilic aromatic substitution (SNAr) reaction between 4-fluoro-pomalidomide and an amine-terminated linker.
Experimental Workflow:
Caption: Workflow for SNAr conjugation of linkers to 4-fluoro-pomalidomide.
Materials:
-
4-Fluoro-thalidomide
-
Amine-terminated linker (e.g., Boc-protected diamine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-fluoro-thalidomide (1.0 eq) in DMSO or DMF, add the amine-terminated linker (1.1-1.5 eq) and DIPEA (2.0-3.0 eq).
-
Stir the reaction mixture at a temperature ranging from room temperature to 130°C for 2-24 hours. The optimal temperature and time depend on the reactivity of the amine linker.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with DCM (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pomalidomide-linker conjugate.
Quantitative Data:
The following table summarizes representative yields for the SNAr reaction with various amine linkers.
| Linker Type | Reaction Conditions | Yield (%) | Reference |
| Primary Amine | 130°C, DMSO, 16h | 64-92 | [] |
| Secondary Amine | 90°C, DMSO, 16h | Generally higher than primary amines | [] |
| Propargylamine | 130°C, DMSO, 16h | 84 | [] |
Note: The use of DMSO as a solvent at elevated temperatures is often preferred over DMF to avoid the formation of a dimethylamine byproduct.[3]
Protocol 2 (Proposed): Conjugation of Linkers to Pomalidomide-6-OH
This proposed multi-step protocol outlines a plausible strategy for conjugating a linker to the 6-hydroxy position of pomalidomide. This method involves the protection of the reactive 4-amino group, followed by O-alkylation of the 6-hydroxyl group, and subsequent deprotection.
Proposed Experimental Workflow:
Caption: Proposed workflow for conjugating a linker to this compound.
Step 1: Protection of the 4-Amino Group
The 4-amino group of this compound is nucleophilic and can interfere with the subsequent O-alkylation step. Therefore, it should be protected, for example, with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or THF.
-
Add TEA or DIPEA (1.5-2.0 eq) to the solution.
-
Add (Boc)₂O (1.2-1.5 eq) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel chromatography to obtain 4-N-Boc-Pomalidomide-6-OH.
Step 2: O-Alkylation of the 6-Hydroxyl Group (Williamson Ether Synthesis)
The protected this compound can then be O-alkylated with a suitable linker containing a good leaving group (e.g., bromide, iodide, or tosylate) via a Williamson ether synthesis.
Materials:
-
4-N-Boc-Pomalidomide-6-OH
-
Linker with a terminal leaving group (e.g., 1-bromo-n-(tert-butoxycarbonyl)alkane)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
To a solution of 4-N-Boc-Pomalidomide-6-OH (1.0 eq) in DMF or MeCN, add K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Add the linker with the leaving group (1.5-2.0 eq).
-
Stir the reaction mixture at a temperature between 60-80°C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography.
Step 3: Deprotection of the 4-Amino Group
The final step is the removal of the Boc protecting group to yield the desired Pomalidomide-6-O-linker conjugate.
Materials:
-
4-N-Boc-Pomalidomide-6-O-linker
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the 4-N-Boc-Pomalidomide-6-O-linker (1.0 eq) in DCM.
-
Add TFA (10-20% v/v) at 0°C.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a solvent like toluene to remove residual TFA.
-
The crude product can be purified by preparative HPLC or crystallization if necessary.
Alternative O-Alkylation Method: Mitsunobu Reaction
The Mitsunobu reaction provides an alternative for the O-alkylation of the 6-hydroxyl group, particularly for linkers containing a terminal alcohol. This reaction proceeds with inversion of configuration at the alcohol center, although this is not relevant for a primary alcohol linker.
Reagents:
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Alcohol-terminated linker
General Conditions:
The reaction is typically carried out in an anhydrous solvent like THF or DCM at 0°C to room temperature. The this compound, alcohol-linker, and PPh₃ are dissolved in the solvent, and DIAD or DEAD is added dropwise.
Conclusion
The protocols provided herein offer detailed methodologies for the conjugation of linkers to pomalidomide, a key step in the synthesis of potent PROTAC degraders. While the SNAr reaction at the 4-position is a robust and well-established method, the proposed protocol for conjugation at the 6-OH position opens new avenues for PROTAC design and optimization. Researchers are encouraged to adapt and optimize these protocols based on the specific characteristics of their linkers and target proteins. Careful monitoring and purification are essential to ensure the synthesis of high-quality pomalidomide-linker conjugates for successful drug discovery and development efforts.
References
Application of Pomalidomide-6-OH in the Development of Novel Protein Degraders
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins by coopting the cell's intrinsic ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of two key domains connected by a chemical linker: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[2] Pomalidomide, an immunomodulatory drug, is a well-established ligand for the Cereblon (CRBN) E3 ligase, a component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[3] Derivatives of pomalidomide are therefore critical components in the development of CRBN-recruiting PROTACs. Pomalidomide-6-OH, a hydroxylated analog of pomalidomide, offers a versatile anchor point for linker attachment, enabling the synthesis of diverse PROTAC libraries for targeted protein degradation.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.
Data Presentation
The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of the target protein. Key quantitative metrics include the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achievable).
Table 1: Performance of Representative Pomalidomide-Based PROTACs
| Target Protein | PROTAC Compound | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| HDAC8 | ZQ-23 | 147 | 93 | Various | |
| EGFR | Compound 16 | 0.10 µM (IC50) | 96 | A549 |
Note: The values in this table are compiled from different studies and may vary depending on the specific PROTAC architecture and experimental conditions.
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | 100 mg/mL (345.73 mM) |
Data for this compound. It is recommended to use freshly opened DMSO for preparing stock solutions as it is hygroscopic.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a this compound-based PROTAC and its subsequent evaluation.
Protocol 1: Synthesis of a this compound-Linker Conjugate
This protocol describes a representative synthesis of a pomalidomide derivative functionalized with a linker at the 6-OH position, ready for conjugation to a POI ligand. This method is based on standard etherification reactions.
Caption: General workflow for the synthesis of a this compound-linker conjugate.
Materials:
-
This compound
-
Bifunctional linker with a terminal leaving group and a protected amine (e.g., N-Boc-amino-PEG-bromide)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Etherification:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and the bifunctional linker (1.2 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the Boc-protected Pomalidomide-6-O-linker.
-
-
Boc Deprotection:
-
Dissolve the purified intermediate in DCM.
-
Add TFA (10-20% v/v) and stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue to yield the final Pomalidomide-6-O-linker-NH₂.
-
Protocol 2: PROTAC Synthesis via Amide Coupling
This protocol outlines the conjugation of the pomalidomide-linker to a POI ligand containing a carboxylic acid group.
Caption: Workflow for the final PROTAC synthesis via amide coupling.
Materials:
-
Pomalidomide-6-O-linker-NH₂
-
POI-ligand-COOH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
Procedure:
-
To a solution of the POI-ligand-COOH (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the Pomalidomide-6-O-linker-NH₂ (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 2-4 hours, monitoring the reaction by LC-MS.
-
Upon completion, purify the reaction mixture by preparative HPLC to obtain the final PROTAC.
Protocol 3: Western Blot Analysis of Target Protein Degradation
This protocol describes the key steps to quantify the degradation of a target protein induced by a PROTAC.
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4 °C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Conclusion
This compound is a valuable chemical tool for the development of novel PROTACs. Its hydroxyl group provides a convenient and versatile point for linker attachment, allowing for the exploration of a wide range of linker compositions and lengths to optimize PROTAC performance. The provided protocols offer a foundational framework for the synthesis and evaluation of this compound-based degraders, facilitating the advancement of targeted protein degradation research and drug discovery. The strategic design of the linker and the choice of the POI ligand are critical for achieving potent and selective protein degradation.
References
Application Notes and Protocols for Pomalidomide-6-OH in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-6-OH is a functionalized derivative of the immunomodulatory drug (IMiD) pomalidomide. It serves as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN), a key component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) complex.[1][2] This property makes this compound an essential building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit an E3 ligase to a specific target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2]
This document provides detailed application notes and experimental protocols for the use of this compound in targeted protein degradation studies. It includes quantitative data on relevant interactions, step-by-step methodologies for key assays, and visualizations of the underlying biological pathways and experimental workflows.
Mechanism of Action
Pomalidomide-based PROTACs operate by hijacking the cell's ubiquitin-proteasome system. The pomalidomide moiety of the PROTAC binds to CRBN, while a separate ligand on the PROTAC binds to the target protein of interest (POI). This simultaneous binding event forms a ternary complex, bringing the E3 ligase machinery into close proximity with the POI. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1]
Quantitative Data
The efficacy of a this compound-based PROTAC is dependent on several key quantitative parameters, including its binding affinity to CRBN and the target protein, as well as its cellular degradation potency.
| Parameter | Molecule | Value | Assay Method | Reference |
| Binding Affinity (Kd) | Pomalidomide | ~157 nM | Competitive Titration | [3] |
| Degradation (DC50) | EGFR-targeting PROTAC (Compound 16) | Not specified, but potent | Cellular Assay | |
| Max Degradation (Dmax) | EGFR-targeting PROTAC (Compound 16) | 96% at 72h | Cellular Assay |
Note: Data for Pomalidomide is provided as a proxy for this compound due to the high structural similarity. The DC50 and Dmax values are for a specific pomalidomide-based PROTAC and will vary depending on the target protein, linker, and target-binding ligand.
Experimental Protocols
The following are detailed protocols for key experiments to characterize and validate the function of a this compound-based PROTAC.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This protocol outlines the use of SPR to measure the kinetics and affinity of binary (PROTAC-CRBN, PROTAC-POI) and ternary complex formation.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified recombinant CRBN-DDB1 complex and target protein (POI)
-
This compound-based PROTAC
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the CRBN-DDB1 complex over the activated surface to achieve the desired immobilization level.
-
Deactivate excess reactive groups with ethanolamine.
-
-
Binary Interaction Analysis (PROTAC to CRBN):
-
Prepare a serial dilution of the PROTAC in running buffer.
-
Inject the PROTAC dilutions over the immobilized CRBN-DDB1 surface.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the dissociation constant (Kd).
-
-
Ternary Complex Formation Analysis:
-
Prepare a constant concentration of the POI in the running buffer.
-
Prepare a serial dilution of the PROTAC and mix each concentration with the constant concentration of the POI.
-
Inject these mixtures over the immobilized CRBN-DDB1 surface.
-
The resulting sensorgrams will reflect the formation of the ternary complex.
-
Analyze the data to determine the ternary complex binding affinity and kinetics.
-
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce ubiquitination of the target protein in a reconstituted system.
Materials:
-
Purified E1 activating enzyme (e.g., UBE1)
-
Purified E2 conjugating enzyme (e.g., UBE2D2)
-
Purified CRBN-DDB1-CUL4A-RBX1 E3 ligase complex
-
Purified target protein (POI)
-
Ubiquitin
-
ATP
-
This compound-based PROTAC
-
Ubiquitination reaction buffer
-
SDS-PAGE gels and Western blot reagents
-
Anti-POI and anti-ubiquitin antibodies
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1, E2, E3 enzymes, ubiquitin, ATP, and the POI in the ubiquitination reaction buffer.
-
Add the PROTAC at various concentrations (and a DMSO vehicle control).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Quenching and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-POI antibody.
-
A high-molecular-weight smear or laddering pattern above the band for the unmodified POI indicates polyubiquitination.
-
Cellular Protein Degradation Assay (Western Blot)
This is the standard method to quantify the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
This compound-based PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot reagents
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (and a DMSO vehicle control) for a specified time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies for the target protein and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
-
Conclusion
This compound is a valuable chemical tool for the development of potent and selective PROTACs. By effectively recruiting the CRBN E3 ligase to a target protein, it enables the targeted degradation of proteins that may be otherwise difficult to inhibit. The protocols and data presented in this document provide a comprehensive guide for researchers to design, synthesize, and evaluate this compound-based PROTACs for their therapeutic potential. Careful characterization of ternary complex formation, in vitro ubiquitination, and cellular degradation is essential for the successful development of these novel therapeutic agents.
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Pomalidomide-6-OH Mediated Protein Knockdown: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of target proteins. This is achieved by co-opting the cell's own ubiquitin-proteasome system. A key component of many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase. Pomalidomide and its derivatives are widely used as potent ligands for the Cereblon (CRBN) E3 ligase complex.[1][2][3][4] Pomalidomide-6-OH is a functionalized analog of pomalidomide designed for incorporation into PROTACs, featuring a hydroxyl group that serves as a convenient attachment point for a linker, which in turn is connected to a ligand for the protein of interest.
These application notes provide a comprehensive guide to the experimental design and detailed protocols for characterizing the activity of PROTACs that utilize this compound as the CRBN E3 ligase ligand. The protocols cover essential assays for determining protein knockdown efficiency, assessing cellular viability, and confirming the mechanism of action.
Mechanism of Action: this compound Based PROTACs
This compound-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase.[1] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalyze further rounds of degradation.
Data Presentation: Quantitative Assessment of Protein Knockdown
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. Key quantitative metrics include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide representative data from studies on pomalidomide-based PROTACs targeting different proteins. While not specific to this compound, this data serves as a valuable reference for expected performance.
Table 1: Representative Degradation Efficiency of Pomalidomide-Based PROTACs
| PROTAC Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| HDAC8 | Multiple Myeloma (MM.1S) | 147 | 93 | |
| EGFR | A549 (Lung Carcinoma) | Not Reported | 96 |
Table 2: Representative Cytotoxicity of Pomalidomide-Based PROTACs
| PROTAC Target | Cell Line | IC50 (µM) | Reference |
| EGFR | MCF-7 (Breast Cancer) | 3.92 | |
| EGFR | HepG-2 (Liver Cancer) | 3.02 | |
| EGFR | HCT-116 (Colon Cancer) | 3.32 | |
| EGFR | A549 (Lung Carcinoma) | Not Reported |
Experimental Protocols
Western Blotting for DC50 and Dmax Determination
This is the most common method for quantifying protein knockdown.
Materials:
-
Cell line expressing the target protein
-
This compound based PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the this compound PROTAC in cell culture medium. A typical concentration range to determine DC50 is 0.1 nM to 10 µM. Include a vehicle-only (DMSO) control. Treat the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add the ECL substrate.
-
-
Data Analysis:
-
Image the blot using a suitable imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Cell Viability Assay (MTT Assay)
It is crucial to assess whether the observed effects are due to targeted protein degradation or general cytotoxicity.
Materials:
-
Cells in a 96-well plate
-
This compound based PROTAC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC as described for the Western blot.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This assay confirms the PROTAC-dependent interaction between the target protein and CRBN.
Procedure:
-
Cell Treatment: Treat cells with the this compound PROTAC, a negative control (e.g., a PROTAC with an inactive CRBN ligand), and a vehicle control for a short duration (e.g., 1-4 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the lysates with an antibody against the target protein or CRBN overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads to remove non-specific binding proteins and then elute the bound proteins.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against the target protein and CRBN. An increased association of the target protein with CRBN in the presence of the active PROTAC confirms the formation of the ternary complex.
Quantitative PCR (qPCR) for mRNA Level Analysis
qPCR is used to confirm that the observed protein knockdown is due to post-transcriptional degradation and not a decrease in mRNA levels.
Procedure:
-
Cell Treatment and RNA Isolation: Treat cells with the PROTAC and a vehicle control. Isolate total RNA from the cells.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA.
-
qPCR: Perform qPCR using primers for the target gene and a reference gene (e.g., GAPDH).
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative mRNA expression of the target gene. No significant change in mRNA levels upon PROTAC treatment indicates that the protein knockdown is occurring at the post-transcriptional level.
Considerations for Off-Target Effects
A known characteristic of pomalidomide and its derivatives is the induction of degradation of certain zinc finger transcription factors, most notably Ikaros (IKZF1) and Aiolos (IKZF3). It is crucial to assess the degradation of these neosubstrates when characterizing a new this compound-based PROTAC to understand its selectivity profile. This can be achieved by performing Western blot analysis for Ikaros and Aiolos in parallel with the target protein. Modifications to the pomalidomide scaffold, particularly at the C5 position of the phthalimide ring, have been shown to mitigate these off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Troubleshooting low Pomalidomide-6-OH solubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pomalidomide-6-OH, focusing on challenges related to its low solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
Q2: What is the best solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. It is soluble in DMSO up to 100 mg/mL.[4]
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
This is a common issue due to the low aqueous solubility of the compound. Refer to the troubleshooting guide below for strategies to prevent precipitation, such as optimizing the final DMSO concentration, using a stepwise dilution, and considering the use of co-solvents or other formulation aids.
Q4: How should I store this compound solutions?
This compound powder can be stored at -20°C for up to 3 years.[4] Stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for long-term storage; they should be prepared fresh on the day of use.
Quantitative Solubility Data
Due to the limited availability of direct aqueous solubility data for this compound, this table provides solubility information for the compound in DMSO and for its parent compound, Pomalidomide, in a mixed aqueous buffer system to serve as a reference.
| Compound | Solvent/Buffer System | Temperature (°C) | Solubility |
| This compound | DMSO | Not Specified | 100 mg/mL |
| Pomalidomide | Aqueous buffers (pH 1.2, 4.5, 6.8) | 37 | ~0.01 mg/mL |
| Pomalidomide | 1:6 DMSO:PBS (pH 7.2) | Not Specified | ~0.14 mg/mL |
Troubleshooting Guide for Low Solubility
This guide addresses common issues encountered when preparing aqueous solutions of this compound.
Issue 1: Compound crashes out of solution upon dilution of DMSO stock into aqueous buffer.
-
Possible Cause: The final concentration of the compound in the aqueous buffer exceeds its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility.
-
Troubleshooting Steps:
-
Increase Final DMSO Concentration: For in vitro assays, determine the maximum tolerable DMSO concentration for your cell line and aim for that in your final dilution. Many cell lines can tolerate up to 0.5% DMSO.
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a small volume of your aqueous buffer, ensuring it remains in solution, and then add this intermediate dilution to the final volume.
-
Use of Co-solvents and Excipients: For in vivo studies, a formulation containing co-solvents and surfactants can be used. A published protocol for a 2.5 mg/mL solution of this compound for in vivo use involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Sonication and Warming: Gentle warming (e.g., to 37°C) and sonication can help in dissolving the compound, but be cautious as this may affect the stability of the compound. Always check for any degradation after such treatments.
-
Issue 2: Inconsistent results in biological assays.
-
Possible Cause: Precipitation of the compound in the assay medium, leading to a lower effective concentration. This can be microscopic and not visually apparent.
-
Troubleshooting Steps:
-
Verify Solubility in Final Assay Medium: Before conducting your experiment, perform a visual check for precipitation at the highest concentration you plan to use. You can also centrifuge a sample of the final solution to see if a pellet forms.
-
Include a Solubility Check in the Protocol: Make it a standard practice to prepare the final dilution and visually inspect it under a microscope for any signs of precipitation before adding it to the cells or assay plate.
-
Optimize Dilution Protocol: Ensure that the DMSO stock is added to the aqueous buffer with vigorous mixing to facilitate rapid dispersion and minimize localized high concentrations that can lead to precipitation.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Methodology:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution from a compound with a molecular weight of 289.24 g/mol , dissolve 2.89 mg in 1 mL of DMSO). The maximum solubility in DMSO is 100 mg/mL.
-
Vortex the solution thoroughly until the solid is completely dissolved. If needed, use an ultrasonic bath to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
Objective: To dilute the this compound DMSO stock solution into an aqueous buffer or cell culture medium for in vitro experiments.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed aqueous buffer or cell culture medium
-
Sterile tubes
Methodology:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Determine the final desired concentration of this compound and the final tolerable DMSO concentration for your assay.
-
Add the DMSO stock solution directly to the pre-warmed (e.g., 37°C) aqueous buffer or medium while vortexing to ensure rapid mixing and prevent precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, the concentration is likely too high.
-
Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions of this compound.
Visualizations
Pomalidomide Signaling Pathway
Caption: Pomalidomide binds to Cereblon, inducing the recruitment and ubiquitination of neosubstrates.
Experimental Workflow for Solubilization
References
Technical Support Center: Optimizing Linker Chemistry for Pomalidomide-Based PROTACs
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of linker chemistry for Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
This guide addresses common issues encountered during the development of Pomalidomide-based PROTACs, with a focus on linker-related problems.
Issue 1: Poor or No Degradation of the Target Protein
If you have confirmed that your warhead and Pomalidomide ligand have good binary binding affinity to the target protein and Cereblon (CRBN) respectively, the linker is a likely cause of poor degradation.[1]
-
Possible Cause 1: Incorrect Linker Length. The linker may be too short, causing steric hindrance, or too long, leading to an entropically unfavorable ternary complex formation.[1][2]
-
Troubleshooting Step: Synthesize and test a library of PROTACs with systematically varied linker lengths. For example, use polyethylene glycol (PEG) or alkyl chains of different lengths (e.g., 2, 4, 6, 8 units).[1] It has been observed that for some targets, a minimum linker length of 15 atoms was necessary, with optimal lengths being between 16-17 atoms.[2]
-
-
Possible Cause 2: Unfavorable Linker Composition. The hydrophobicity and flexibility of the linker can significantly impact PROTAC efficacy.
-
Troubleshooting Step: Compare the efficacy of PROTACs with different linker compositions, such as hydrophilic PEG linkers versus more hydrophobic alkyl chains. PEG linkers can improve solubility and cell permeability, while alkyl linkers offer conformational flexibility.
-
-
Possible Cause 3: Suboptimal Linker Attachment Point. The position where the linker is attached to Pomalidomide can affect the orientation of the ternary complex.
-
Troubleshooting Step: While the C5 position is a common attachment point, consider exploring other positions if degradation is not observed. Studies have indicated that C5-substitution can result in higher degradation activity.
-
Issue 2: The "Hook Effect" is Observed
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations. This occurs due to the formation of binary complexes (PROTAC-target or PROTAC-CRBN) instead of the productive ternary complex.
-
Troubleshooting Step: While primarily concentration-dependent, a well-optimized linker that promotes strong cooperative binding within the ternary complex can help mitigate the hook effect. Focus on linker designs that enhance the stability of the ternary complex.
Issue 3: Low Cell Permeability
PROTACs often possess high molecular weights and polar surface areas, which can limit their ability to cross cell membranes.
-
Possible Cause: Unfavorable Linker Properties. The linker contributes significantly to the overall physicochemical properties of the PROTAC.
-
Troubleshooting Step: Modify the linker to improve permeability. Hydrophilic linkers like PEG can enhance solubility and permeability. Additionally, incorporating cyclic structures like piperazine or piperidine into the linker can improve metabolic stability and permeability.
-
Experimental Assessment: Utilize assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 permeability assay to evaluate the cell permeability of your PROTACs.
-
Issue 4: Poor Metabolic Stability
PROTACs can be susceptible to metabolic degradation, which can limit their in vivo efficacy.
-
Possible Cause: Linker is a Site of Metabolism. The linker itself can be a target for metabolic enzymes.
-
Troubleshooting Step: Introduce more metabolically stable moieties into the linker, such as cycloalkanes or aromatic rings. Avoid long, flexible alkyl or PEG chains if metabolic instability is a concern.
-
Experimental Assessment: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the metabolic half-life of your PROTACs.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a Pomalidomide-based PROTAC?
The linker is not just a spacer; it is a critical component that dictates the physicochemical properties, cell permeability, and the ability to form a stable and productive ternary complex between the target protein and the CRBN E3 ligase. Its length, composition, and attachment point must be carefully optimized for each specific target.
Q2: What are the most common linker types used for Pomalidomide-based PROTACs?
The most prevalent linker types are polyethylene glycol (PEG) chains and alkyl chains of varying lengths. PEG linkers are hydrophilic and can improve solubility and cell permeability, while alkyl linkers are more hydrophobic and offer conformational flexibility.
Q3: How does linker length impact PROTAC efficacy?
Linker length is a crucial parameter. A linker that is too short can cause steric clashes, preventing the formation of a stable ternary complex. Conversely, a linker that is too long can lead to an entropically unfavorable complex and may induce the "hook effect". The optimal linker length is highly dependent on the specific target protein.
Q4: Where is the linker typically attached to Pomalidomide?
The most common attachment point for the linker on the Pomalidomide core is the C5 position of the phthalimide ring. This position generally allows for the versatile placement of linkers without interfering with CRBN binding.
Q5: How can I synthesize a library of PROTACs with different linkers?
"Click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, is a convenient and efficient method for synthesizing PROTAC libraries. Using a Pomalidomide derivative with an azide or alkyne handle allows for the easy conjugation of various linkers.
Quantitative Data Summary
The following tables provide representative data illustrating the impact of linker modifications on the efficacy of Pomalidomide-based PROTACs. Disclaimer: The data presented here is compiled from various sources and for different target proteins. Direct comparison between different studies should be made with caution.
Table 1: Impact of Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Compound A | PEG | 12 | 50 | >90 |
| Compound B | PEG | 16 | 5 | >95 |
| Compound C | PEG | 20 | 25 | >90 |
This hypothetical data illustrates a common trend where an optimal linker length exists for maximal degradation.
Table 2: Impact of Linker Composition on Cellular Activity
| PROTAC | Linker Type | Target Protein | Cell Line | IC50 (nM) |
| Degrader X | Alkyl Chain | Kinase A | Cancer Cell Line 1 | 15 |
| Degrader Y | PEG Chain | Kinase A | Cancer Cell Line 1 | 8 |
| Degrader Z | Piperidine-containing | Kinase A | Cancer Cell Line 1 | 4 |
This table showcases how linker composition can influence the anti-proliferative activity of a PROTAC, likely through a combination of factors including permeability and ternary complex stability.
Experimental Protocols
Protocol 1: Synthesis of a Pomalidomide-based PROTAC via Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
This protocol describes the synthesis of a PROTAC by conjugating an alkyne-functionalized warhead with a Pomalidomide-azide derivative.
-
Dissolve Reagents: In a reaction vial, dissolve the alkyne-functionalized warhead (1.0 equivalent) and the Pomalidomide-linker-azide (1.05 equivalents) in a suitable solvent such as a 3:1 mixture of THF/water.
-
Prepare Catalyst: In a separate tube, prepare the catalyst solution by mixing copper(II) sulfate (0.1 equivalents) and sodium ascorbate (0.2 equivalents) in a minimal amount of water until the solution is clear.
-
Initiate Reaction: Add the catalyst solution to the vial containing the alkyne and azide.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-12 hours).
-
Work-up and Purification: Once the reaction is complete, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or DCM). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
-
Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blotting for Target Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This high-throughput, cell-free assay models passive transcellular permeability.
-
Prepare Donor Plate: Add the PROTAC compounds to the wells of a donor plate.
-
Prepare Acceptor Plate: Fill the wells of an acceptor plate with buffer.
-
Assemble Sandwich: Coat the filter of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane. Place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate sandwich for a defined period (e.g., 4-16 hours) at room temperature.
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) based on the amount of compound that has diffused into the acceptor plate.
Protocol 4: In Vitro Metabolic Stability Assay using Human Liver Microsomes
This assay determines the rate of metabolic degradation of a PROTAC.
-
Preparation: Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes, NADPH regenerating system, and phosphate buffer (pH 7.4).
-
Initiate Reaction: Add the PROTAC to the reaction mixture to initiate the metabolic reaction. Incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time to determine the metabolic half-life (t½).
Visualizations
Caption: Mechanism of Pomalidomide-based PROTAC-mediated protein degradation.
Caption: Experimental workflow for optimizing PROTAC linker chemistry.
Caption: Logical relationship for troubleshooting ineffective PROTACs.
References
Technical Support Center: Overcoming Pomalidomide Resistance in Multiple Myeloma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating pomalidomide resistance in multiple myeloma (MM) cell lines.
Frequently Asked Questions (FAQs)
Q1: My multiple myeloma cell line is showing reduced sensitivity to pomalidomide. What are the common underlying resistance mechanisms?
A1: Resistance to pomalidomide in multiple myeloma cell lines can arise from various mechanisms, broadly categorized as Cereblon (CRBN)-dependent and CRBN-independent pathways.
-
CRBN-Dependent Mechanisms: Pomalidomide's primary mode of action is through binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of key transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[1][2] Resistance can develop through:
-
Downregulation or loss of CRBN expression: This is a well-established mechanism of resistance, as reduced CRBN levels limit the drug's primary target.[3][4]
-
Mutations in CRBN or its associated proteins: While less common, mutations can impair pomalidomide binding or the subsequent degradation of target proteins.[5]
-
Alternative splicing of CRBN: Splicing events, particularly involving exon-10, can produce non-functional CRBN variants that do not bind to pomalidomide.
-
-
CRBN-Independent Mechanisms: Even with functional CRBN, cells can develop resistance through the activation of alternative survival pathways:
-
Upregulation of MYC: Pomalidomide treatment typically leads to the downregulation of the oncogenic transcription factor MYC. Resistant cells may find ways to maintain MYC expression independently of the CRBN-IKZF1/3 axis.
-
Activation of Signaling Pathways: Increased activity of pro-survival signaling pathways such as NF-κB, MEK/ERK, and IL-6/STAT3 can counteract the cytotoxic effects of pomalidomide.
-
Epigenetic Modifications: Changes in DNA methylation and chromatin accessibility can alter the expression of genes involved in drug sensitivity.
-
Microenvironment-Mediated Resistance: Factors within the tumor microenvironment can also contribute to drug resistance.
-
Q2: How can I confirm the mechanism of pomalidomide resistance in my cell line?
A2: A multi-step approach is recommended to elucidate the resistance mechanism:
-
Assess CRBN Expression: Use quantitative PCR (qPCR) or Western blotting to measure CRBN mRNA and protein levels, respectively, in your resistant cell line compared to its sensitive counterpart.
-
Sequence CRBN: Perform Sanger or next-generation sequencing to identify any potential mutations in the CRBN gene.
-
Analyze Downstream Targets: Evaluate the protein levels of IKZF1, IKZF3, and IRF4 after pomalidomide treatment. In resistant cells with a functional CRBN pathway, you may still observe degradation of these targets, suggesting a CRBN-independent mechanism.
-
Profile Gene Expression: Use RNA sequencing or microarray analysis to identify differentially expressed genes and activated signaling pathways in resistant versus sensitive cells.
-
Metabolomic Analysis: Recent studies suggest that metabolic alterations, such as decreased glycine levels, may be associated with pomalidomide resistance.
Troubleshooting Guides
Issue 1: Unexpected Pomalidomide Resistance in a Sensitive Cell Line
| Possible Cause | Troubleshooting Step |
| Cell Line Misidentification or Contamination | Authenticate your cell line using short tandem repeat (STR) profiling. Check for mycoplasma contamination. |
| Incorrect Drug Concentration or Potency | Verify the concentration and purity of your pomalidomide stock. Use a fresh batch of the drug. Perform a dose-response curve to determine the IC50. |
| Sub-optimal Culture Conditions | Ensure consistent cell culture conditions, including media, serum, and incubator settings. Some studies suggest that specific media components, like glycine, can influence sensitivity. |
| Development of a Resistant Subclone | Perform single-cell cloning to isolate and characterize potentially resistant subpopulations. |
Issue 2: Inconsistent Results in Apoptosis or Viability Assays
| Possible Cause | Troubleshooting Step |
| Assay Variability | Optimize assay parameters, including cell seeding density, incubation time, and reagent concentrations. Include appropriate positive and negative controls. |
| Timing of Measurement | The effects of pomalidomide on apoptosis and viability can be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to identify the optimal endpoint. |
| Choice of Assay | Different viability assays (e.g., MTT, CellTiter-Glo) measure different cellular parameters. Consider using multiple assays to confirm your findings. For apoptosis, use complementary methods like Annexin V/PI staining and caspase activity assays. |
Experimental Protocols & Data
Protocol: Co-treatment with Glycine to Potentially Resensitize MM Cells to Pomalidomide
This protocol is based on findings that suggest exogenous glycine can increase the sensitivity of MM cell lines to pomalidomide.
Materials:
-
Pomalidomide-resistant MM cell line (e.g., RPMI-8226, MM.1S, U266)
-
RPMI-1640 medium (glycine-free optional for baseline)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Glycine (sterile, stock solution)
-
Pomalidomide (stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CCK-8)
-
Apoptosis detection kit (e.g., Annexin V-FITC/PI)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture MM cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seeding: Seed cells in 96-well plates at an appropriate density.
-
Treatment:
-
Prepare media with varying concentrations of glycine (e.g., 0, 10, 20 mg/L).
-
Add pomalidomide to the desired final concentration (e.g., 1 µM).
-
Include control groups: untreated cells, cells treated with pomalidomide alone, and cells treated with glycine alone.
-
-
Incubation: Incubate the plates for 96 hours.
-
Cell Viability Assay: Add the cell viability reagent and measure absorbance according to the manufacturer's instructions.
-
Apoptosis Assay (Flow Cytometry):
-
Seed cells in 6-well plates and treat as described above.
-
After 96 hours, harvest the cells and wash with PBS.
-
Stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the samples using a flow cytometer to quantify apoptotic cells.
-
Quantitative Data Summary
Table 1: Effect of Glycine on Pomalidomide Sensitivity in MM Cell Lines
| Cell Line | Treatment | Concentration | % Cell Viability (relative to control) |
| RPMI-8226 | Pomalidomide | 1 µM | ~60% |
| Pomalidomide + Glycine | 1 µM + 10 mg/L | ~45% | |
| Pomalidomide + Glycine | 1 µM + 20 mg/L | ~30% | |
| MM.1S | Pomalidomide | 1 µM | ~70% |
| Pomalidomide + Glycine | 1 µM + 10 mg/L | ~55% | |
| Pomalidomide + Glycine | 1 µM + 20 mg/L | ~40% | |
| U266 | Pomalidomide | 1 µM | ~80% |
| Pomalidomide + Glycine | 1 µM + 10 mg/L | ~65% | |
| Pomalidomide + Glycine | 1 µM + 20 mg/L | ~50% | |
| Data are illustrative and based on trends reported in the literature. |
Visualizations
Signaling Pathways in Pomalidomide Action and Resistance
Caption: Pomalidomide action and resistance pathways in multiple myeloma.
Experimental Workflow: Assessing Pomalidomide Resensitization
References
- 1. Strategies to Overcome Immunomodulatory Drug Resistance in Multiple Myeloma - ProQuest [proquest.com]
- 2. molecular-mechanism-of-action-of-immune-modulatory-drugs-thalidomide-lenalidomide-and-pomalidomide-in-multiple-myeloma - Ask this paper | Bohrium [bohrium.com]
- 3. OVERCOMING MULTIPLE MYELOMA DRUG RESISTANCE IN THE ERA OF CANCER “OMICS” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. haematologica.org [haematologica.org]
Technical Support Center: Pomalidomide-6-OH Conjugate Synthesis
Welcome to the technical support center for Pomalidomide-6-OH conjugate synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve reaction yields and address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing pomalidomide-linker conjugates?
A1: The most prevalent method involves the nucleophilic aromatic substitution (SNAr) reaction of a linker containing a primary or secondary amine with a pomalidomide precursor, typically 4-fluorothalidomide.[1] Another approach is the alkylation or acylation of pomalidomide itself.[1]
Q2: Which type of amine, primary or secondary, is better to use as a nucleophile for the conjugation reaction?
A2: Secondary amines consistently provide greater yields in the synthesis of pomalidomide derivatives compared to primary amines.[2][3][4] This is a key consideration for designing linkers to be conjugated to pomalidomide.
Q3: What are the optimal reaction conditions (solvent, temperature) for pomalidomide conjugation?
A3: Optimized conditions often involve using Dimethyl sulfoxide (DMSO) as the solvent at a temperature of 90 °C. These conditions have been shown to improve yields and reduce the formation of byproducts.
Q4: I am observing a significant byproduct in my reaction when using DMF as a solvent. What is it and how can I avoid it?
A4: A common byproduct when using N,N-Dimethylformamide (DMF) is the dimethylamine-containing derivative of pomalidomide. This occurs due to the in-situ liberation of dimethylamine from DMF, which then competitively reacts as a nucleophile. Switching to a solvent like DMSO can mitigate this issue.
Q5: Are there one-pot synthesis strategies available for preparing pomalidomide conjugates?
A5: Yes, one-pot strategies have been developed that leverage the reactivity differences between primary and secondary amines. These methods can significantly reduce synthesis time, cost, and the number of steps required, with reported yields of up to 62% for JQ1-pomalidomide conjugates.
Q6: How does the linker composition (e.g., PEG vs. alkyl) affect the synthesis and the final conjugate?
A6: The linker's chemical nature is crucial for the final molecule's properties, such as solubility and cell permeability. Polyethylene glycol (PEG) linkers are hydrophilic and can enhance these properties. Alkyl linkers are more hydrophobic and offer synthetic simplicity. The choice of linker can also influence the reaction kinetics and purification strategy.
Troubleshooting Guides
Issue 1: Low Reaction Yield
Low yield is a frequent challenge in the synthesis of this compound conjugates. The following table summarizes potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Supporting Evidence/Citation |
| Suboptimal Amine Nucleophile | Use a linker with a secondary amine, as they have been shown to be more productive nucleophiles than primary amines in this reaction. | Secondary amines consistently afford greater yields than their primary counterparts. |
| Incorrect Solvent Choice | Switch to DMSO as the reaction solvent. DMF can lead to the formation of a dimethylamine byproduct, consuming the starting material. | Optimization of solvent choice is crucial to avoid byproducts. |
| Inappropriate Reaction Temperature | Optimize the reaction temperature. For many pomalidomide conjugations, 90 °C has been found to be optimal. | Temperature optimization is a key factor in improving yields. |
| Steric Hindrance | If the linker or the molecule to be conjugated is bulky, steric hindrance can slow down the reaction. Consider a longer or more flexible linker. | The length and flexibility of the linker are important for efficient reaction. |
| Impure Starting Materials | Ensure the purity of the pomalidomide precursor and the amine-containing linker using appropriate analytical techniques (e.g., NMR, LC-MS). | Impurities can interfere with the reaction and lead to lower yields. |
Issue 2: Formation of Intractable Byproducts
The presence of byproducts complicates purification and reduces the overall yield.
| Observed Byproduct | Potential Cause | Recommended Solution | Supporting Evidence/Citation |
| Dimethylamine-pomalidomide Adduct | Use of DMF as a solvent. | Replace DMF with DMSO. | This byproduct is formed from the decomposition of DMF. |
| Multiple Conjugation Products | If the linker has multiple reactive sites. | Use a linker with a single, more reactive secondary amine or employ protecting group strategies for other reactive functionalities. | The reactivity difference between primary and secondary amines can be exploited. |
| Degradation of Pomalidomide | Harsh reaction conditions (e.g., very high temperatures, strong acids or bases). | Perform the reaction under optimized and milder conditions. Monitor the reaction progress to avoid prolonged reaction times. | Pomalidomide can be sensitive to harsh chemical environments. |
Experimental Protocols
General Protocol for Pomalidomide-Linker Conjugation
This protocol is a general guideline based on optimized conditions reported in the literature.
-
Reactant Preparation : Dissolve 4-fluorothalidomide (1 equivalent) in DMSO to a concentration of 0.2 M.
-
Addition of Amine : Add the amine-containing linker (1.1 equivalents) to the solution.
-
Addition of Base : Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) to the reaction mixture.
-
Reaction : Heat the reaction mixture to 90 °C and stir until the reaction is complete (monitor by LC-MS).
-
Work-up : After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Purification Protocol for Pomalidomide
For obtaining high-purity pomalidomide, a purification process involving dissolution and precipitation can be employed.
-
Dissolution : Dissolve crude pomalidomide in dimethylsulfoxide (DMSO) by heating to 60-65 °C.
-
Cooling : Cool the solution to 25-30 °C.
-
Precipitation : Add an anti-solvent such as acetone or methanol while stirring to precipitate the purified pomalidomide.
-
Isolation : Filter the solid, wash with the anti-solvent, and dry under vacuum. This process can yield pomalidomide with a purity greater than 99.7%.
Data Summary Tables
Table 1: Effect of Amine Type on Reaction Yield
| Amine Type | Example Nucleophile | Yield (%) | Reference |
| Primary | Benzylamine | 68 | |
| Primary | 4-Methoxyaniline | 64 | |
| Primary | Glycine | 13 | |
| Secondary | Sarcosine | Well-tolerated, good yield | |
| Diamine (Primary, Primary) | e.g., Ethylenediamine | 14 | |
| Diamine (Primary, Secondary) | e.g., N-Methylethylenediamine | Substantially improved yields |
Table 2: Comparison of Reaction Conditions for Pomalidomide Conjugation
| Solvent | Temperature | Key Outcome | Reference |
| DMF | Room Temp - 90 °C | Formation of dimethylamine byproduct, lower yields. | |
| DMSO | 90 °C | Optimized conditions, higher yields, and minimized byproducts. | |
| DMSO | Room Temperature | Can be effective for some secondary amines, but generally slower. |
Visual Guides
Caption: General workflow for this compound conjugate synthesis.
Caption: Troubleshooting decision tree for low yield in pomalidomide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Pomalidomide-6-OH byproduct identification and removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pomalidomide. The focus is on the identification and removal of hydroxylated byproducts, such as Pomalidomide-6-OH, which may arise during synthesis or degradation.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for identifying hydroxylated pomalidomide byproducts?
A1: The primary analytical techniques for identifying hydroxylated pomalidomide byproducts are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the separation of pomalidomide from its impurities, followed by their identification based on retention time, UV absorbance, and mass-to-charge ratio.
Q2: How can I confirm the presence of a hydroxylated pomalidomide impurity?
A2: Confirmation of a hydroxylated impurity involves several steps. Initially, LC-MS analysis will show a mass shift corresponding to the addition of an oxygen atom (+16 Da) compared to the parent pomalidomide molecule (C13H11N3O4, MW: 273.24 g/mol ). Further confirmation can be achieved through tandem mass spectrometry (MS/MS) to analyze fragmentation patterns and high-resolution mass spectrometry (HRMS) for accurate mass determination. For unambiguous structure elucidation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
Q3: What are the expected mass spectral characteristics for a hydroxylated pomalidomide?
A3: In positive ion mode mass spectrometry, pomalidomide typically shows a protonated molecule [M+H]⁺ at m/z 274. A hydroxylated byproduct would be expected to have a protonated molecule at m/z 290. The fragmentation pattern in MS/MS would also be indicative. For instance, key fragments of pomalidomide can be observed, and shifts in these fragments can help pinpoint the location of the hydroxyl group.
Q4: Are there established chromatographic methods for separating pomalidomide from its hydroxylated byproducts?
A4: Yes, several reversed-phase HPLC (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods have been developed for the analysis of pomalidomide and its related substances. These methods typically use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer with formic acid) and an organic solvent (e.g., acetonitrile or methanol) in a gradient elution mode. The more polar hydroxylated byproducts will generally have shorter retention times than pomalidomide.
Q5: How can I remove hydroxylated pomalidomide byproducts from my sample?
A5: Purification of pomalidomide to remove more polar impurities like hydroxylated byproducts can be achieved through several methods:
-
Recrystallization: This is a common method for purifying pomalidomide. The choice of solvent is critical. A solvent system in which pomalidomide has moderate solubility at high temperatures and low solubility at low temperatures, while the impurity remains soluble, is ideal.
-
Preparative Chromatography: For smaller scales or when high purity is essential, preparative HPLC can be used to isolate pomalidomide from its impurities.
-
Solid-Phase Extraction (SPE): SPE can be employed for sample cleanup and enrichment. By selecting the appropriate sorbent and elution solvents, it is possible to separate pomalidomide from more polar byproducts.
Troubleshooting Guides
Issue 1: Poor resolution between pomalidomide and a suspected hydroxylated byproduct in RP-HPLC.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase composition | Modify the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. |
| Non-optimal pH of the mobile phase | Adjust the pH of the aqueous component of the mobile phase. The ionization state of both pomalidomide and the hydroxylated byproduct can affect their retention. |
| Incorrect column chemistry | Try a different stationary phase. A column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, may provide better resolution. |
| High flow rate | Reduce the flow rate. This can lead to better peak separation, although it will increase the run time. |
Issue 2: Difficulty in detecting low levels of hydroxylated byproducts by LC-MS.
| Possible Cause | Troubleshooting Step |
| Suboptimal ionization source parameters | Optimize the ionization source conditions, such as capillary voltage, gas flow, and temperature, to enhance the signal of the target analyte. |
| Inefficient fragmentation in MS/MS | Optimize the collision energy for the specific precursor ion of the hydroxylated byproduct to obtain characteristic fragment ions. |
| Matrix effects from the sample | Employ sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. |
| Insufficient sample concentration | Concentrate the sample before injection or increase the injection volume if the system allows. |
Experimental Protocols
Protocol 1: Identification of Hydroxylated Pomalidomide Byproducts using LC-MS
This protocol provides a general procedure for the identification of hydroxylated byproducts in a pomalidomide sample.
-
Sample Preparation:
-
Dissolve the pomalidomide sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
LC-MS Parameters:
-
A summary of typical LC-MS parameters is provided in the table below. These may need to be optimized for your specific instrument and column.
-
| Parameter | Value |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Agilent 6530 Q-TOF or equivalent |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 325 °C |
| Drying Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psig |
| Fragmentor Voltage | 175 V |
| Scan Range (MS) | m/z 100-1000 |
| Collision Energy (MS/MS) | 10-40 eV (for m/z 290) |
-
Data Analysis:
-
Extract the ion chromatogram for the expected mass of the hydroxylated byproduct ([M+H]⁺ = m/z 290).
-
Analyze the full scan mass spectrum of the corresponding peak to confirm the accurate mass.
-
Perform MS/MS analysis on the precursor ion at m/z 290 to obtain fragment ions for structural elucidation.
-
Protocol 2: Purification of Pomalidomide by Recrystallization
This protocol describes a general procedure for the removal of polar impurities from pomalidomide through recrystallization.
-
Solvent Selection:
-
Screen various solvents and solvent mixtures to find a system where pomalidomide has high solubility at elevated temperatures and low solubility at room temperature or below. Potential solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and mixtures with anti-solvents like water or alcohols.
-
-
Recrystallization Procedure:
-
Dissolve the crude pomalidomide in a minimal amount of the chosen hot solvent.
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can increase the yield.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified pomalidomide crystals under vacuum.
-
-
Purity Assessment:
-
Analyze the purity of the recrystallized pomalidomide using HPLC or LC-MS to confirm the removal of the hydroxylated byproduct.
-
Visualizations
Caption: Workflow for the identification and removal of hydroxylated pomalidomide byproducts.
Caption: Logical relationship between pomalidomide synthesis, byproduct formation, and purification.
Navigating Cell Permeability Challenges with Pomalidomide-6-OH Conjugates: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cell permeability issues encountered during experiments with pomalidomide-6-OH conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a derivative of pomalidomide, an immunomodulatory drug.[1] It functions as a ligand for the Cereblon (CRBN) protein, which is a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[2][3][4] By binding to CRBN, pomalidomide and its derivatives modulate the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, most notably the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[] This degradation is central to the anti-myeloma, anti-angiogenic, and immunomodulatory effects of pomalidomide. This compound is often used as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves to recruit the CRBN E3 ligase to a target protein for degradation.
Q2: Why is my this compound conjugate showing low activity in cell-based assays despite good biochemical activity?
A2: A common reason for this discrepancy is poor cell permeability. This compound conjugates, particularly in the context of PROTACs, are often large molecules that may struggle to efficiently cross the cell membrane to reach their intracellular target, Cereblon. Factors such as high molecular weight, a large polar surface area, and poor solubility can all contribute to reduced cellular uptake.
Q3: What are the key physicochemical factors influencing the cell permeability of my this compound conjugate?
A3: Several factors can significantly impact the cell permeability of your conjugate:
-
Molecular Weight (MW): Larger molecules generally exhibit lower passive diffusion across the cell membrane.
-
Lipophilicity (logP): An optimal level of lipophilicity is necessary for the molecule to partition into the lipid bilayer of the cell membrane.
-
Polar Surface Area (PSA): A lower PSA is generally associated with better passive permeability.
-
Solubility: Poor aqueous solubility can lead to low effective concentrations of the conjugate available for cellular uptake.
Q4: How does conjugating a molecule to this compound affect its permeability?
A4: The addition of a linker and a target-binding ligand to this compound will increase the molecular weight and alter the overall lipophilicity and polar surface area of the resulting conjugate. These modifications can potentially decrease the cell permeability compared to the parent pomalidomide molecule. The specific impact will depend on the physicochemical properties of the entire conjugate.
Troubleshooting Guides
Problem 1: Low or no detectable intracellular concentration of the this compound conjugate.
-
Possible Cause 1: Poor Passive Diffusion.
-
Troubleshooting Steps:
-
Review Physicochemical Properties: Calculate the molecular weight, logP, and polar surface area of your conjugate. Compare these values to established guidelines for cell permeability (e.g., Lipinski's Rule of Five, although many PROTACs fall outside these rules).
-
Perform a Permeability Assay: Directly measure the permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or a Caco-2 cell assay for a more comprehensive assessment that includes active transport.
-
-
-
Possible Cause 2: Active Efflux by Transporters.
-
Troubleshooting Steps:
-
Co-incubation with Efflux Pump Inhibitors: Perform a cell-based assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-glycoprotein). A significant increase in intracellular concentration or activity in the presence of the inhibitor suggests your conjugate is a substrate for an efflux transporter.
-
Structural Modification: If efflux is a significant issue, consider modifying the conjugate's structure to reduce its affinity for the transporter.
-
-
-
Possible Cause 3: Compound Degradation or Poor Solubility.
-
Troubleshooting Steps:
-
Verify Compound Integrity and Solubility: Confirm the purity and identity of your conjugate using methods like LC-MS and NMR. Assess its solubility in your cell culture medium.
-
Optimize Formulation: If solubility is low, consider using a co-solvent like DMSO, ensuring the final concentration remains low (typically <0.5%) to avoid cytotoxicity.
-
-
Problem 2: High variability in experimental results for cellular uptake.
-
Possible Cause 1: Inconsistent Cell Health.
-
Troubleshooting Steps:
-
Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Ensure consistent cell seeding densities and confluency at the time of the experiment.
-
-
-
Possible Cause 2: Inconsistent Dosing and Incubation.
-
Troubleshooting Steps:
-
Precise Solution Preparation: Ensure accurate and consistent preparation of dosing solutions.
-
Controlled Incubation: Maintain consistent incubation times and conditions (temperature, CO2 levels) across all experiments.
-
-
Data Presentation
Table 1: Physicochemical Properties Influencing Cell Permeability
| Property | General Trend for Improved Permeability | Considerations for this compound Conjugates |
| Molecular Weight (Da) | < 500 | Conjugates often exceed this, requiring careful design. |
| logP | 1 - 5 | Balance between membrane partitioning and aqueous solubility is key. |
| Polar Surface Area (Ų) | < 140 | The addition of linkers and ligands can significantly increase PSA. |
| Hydrogen Bond Donors | < 5 | Important for minimizing desolvation penalty. |
| Hydrogen Bond Acceptors | < 10 | Important for minimizing desolvation penalty. |
Table 2: Comparison of Common Permeability Assays
| Assay | Principle | Throughput | Information Provided |
| PAMPA | Passive diffusion across an artificial lipid membrane. | High | Intrinsic passive permeability. |
| Caco-2 | Transport across a monolayer of differentiated human colon adenocarcinoma cells. | Low to Medium | Passive diffusion, active transport, and efflux. |
| MDCK-MDR1 | Transport across a monolayer of Madin-Darby canine kidney cells overexpressing the human MDR1 (P-gp) transporter. | Medium | Specific assessment of P-glycoprotein-mediated efflux. |
Experimental Protocols
Protocol 1: General Cellular Uptake Assessment of a this compound Conjugate
This protocol is adapted from a general method for assessing the cellular uptake of pomalidomide conjugates.
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in approximately 80-90% confluency on the day of the experiment.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound conjugate in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the conjugate.
-
Incubate for the desired amount of time (e.g., 1, 4, or 24 hours) at 37°C.
-
-
Cell Washing:
-
Aspirate the compound-containing medium.
-
Wash the cells three times with ice-cold PBS to remove any extracellular conjugate.
-
-
Cell Lysis:
-
Add an appropriate volume of lysis buffer to each well and incubate on ice for 30 minutes.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Quantification: Analyze the intracellular concentration of the conjugate in the cell lysates using a suitable analytical method, such as LC-MS/MS.
Protocol 2: Caco-2 Permeability Assay
This protocol provides a general overview of the Caco-2 permeability assay.
-
Cell Culture:
-
Culture Caco-2 cells in appropriate media (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed cells onto permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
-
Monolayer Integrity Check:
-
Verify monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be stable and above a predetermined threshold (e.g., >250 Ω·cm²).
-
Optionally, confirm low permeability of a paracellular marker like Lucifer Yellow.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with transport buffer (e.g., HBSS).
-
Add the test conjugate solution to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment.
-
Analyze the concentration of the conjugate in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.
-
The efflux ratio (Papp B-to-A / Papp A-to-B) can indicate if the compound is a substrate for efflux transporters.
-
Visualizations
References
Welcome to the technical support center for managing pomalidomide-related toxicity in in vivo studies. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on identifying, monitoring, and mitigating common toxicities associated with pomalidomide in an experimental setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with pomalidomide in in vivo studies?
A1: Based on preclinical and clinical data, the most frequently observed toxicities include hematological toxicity (neutropenia, thrombocytopenia, and anemia), teratogenicity, and neurotoxicity.[1][2][3] Less common but potentially severe toxicities include gastrointestinal issues, hepatotoxicity, and pulmonary toxicity.[1][4]
Q2: What is the primary mechanism of action of pomalidomide that also relates to its toxicities?
A2: Pomalidomide exerts its therapeutic and toxic effects primarily by binding to the protein cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This mechanism is crucial for its anti-myeloma activity but also contributes to some of its toxic side effects.
Q3: Are there established dose or concentration levels of pomalidomide associated with toxicity in common animal models?
A3: Yes, dose-dependent toxicities have been observed. In cynomolgus monkeys, toxicities such as reduced platelet and white blood cell counts were evident at doses as low as 1 mg/kg/day. In murine models, daily doses of up to 50 mg/kg have been reported to be well-tolerated in some studies, while others have used lower doses (e.g., 0.3-30 mg/kg) for efficacy studies, which also helps in managing toxicity. It is crucial to perform dose-finding studies in your specific model to establish the maximum tolerated dose (MTD).
Q4: What are the key regulatory considerations for handling pomalidomide in a research setting?
A4: Due to its potent teratogenicity, pomalidomide is subject to strict handling and administration protocols. Researchers must adhere to institutional and national guidelines for handling teratogenic compounds. This includes the use of appropriate personal protective equipment (PPE), designated handling areas, and waste disposal procedures. For female researchers of childbearing potential, specific counseling and handling precautions are advised.
Troubleshooting Guides
Issue 1: Hematological Toxicity
Symptom: Unexpected mortality, signs of infection (hunched posture, lethargy), or bleeding in animals treated with pomalidomide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hematological toxicity.
Quantitative Data Summary: Incidence of Hematological Toxicities (Clinical Data)
| Adverse Event | Any Grade Incidence (%) | Grade 3/4 Incidence (%) | Reference |
| Neutropenia | 51 | 46 | |
| Anemia | ~38 | ~23 | |
| Thrombocytopenia | ~26 | ~22 |
Experimental Protocol: Monitoring Hematological Toxicity
-
Baseline Blood Collection: Prior to the first dose of pomalidomide, collect a baseline blood sample (e.g., via tail vein or saphenous vein) for a complete blood count (CBC) from all animals.
-
Routine Monitoring:
-
For the first four weeks of treatment, perform a CBC weekly.
-
After the initial four weeks, if no significant hematological toxicity is observed, the frequency can be reduced to every two weeks.
-
Increase monitoring frequency if any clinical signs of toxicity appear.
-
-
Parameters to Assess:
-
Neutropenia: Absolute Neutrophil Count (ANC).
-
Thrombocytopenia: Platelet count.
-
Anemia: Hemoglobin and Hematocrit levels.
-
-
Dose Modification Guidelines (Adapted for Preclinical Studies):
-
ANC < 1.0 x 109/L: Withhold pomalidomide. Consider a 25-50% dose reduction upon recovery of ANC to > 1.0 x 109/L.
-
Platelets < 50 x 109/L: Withhold pomalidomide. Consider a 25-50% dose reduction upon recovery of platelet count to > 50 x 109/L.
-
Grade 3/4 non-hematologic toxicities: Withhold treatment and restart at a reduced dose (by 25-50%) once the toxicity has resolved to Grade 1 or baseline.
-
-
Supportive Care:
-
For severe neutropenia, consider the administration of Granulocyte-Colony Stimulating Factor (G-CSF) as per veterinary guidance.
-
Ensure a clean environment and consider prophylactic antibiotics to prevent opportunistic infections in neutropenic animals.
-
Issue 2: Neurotoxicity
Symptom: Animals exhibiting abnormal gait, tremors, limb weakness, or altered behavior.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for neurotoxicity.
Experimental Protocol: Neurobehavioral Assessment
-
Baseline Assessment: Before initiating pomalidomide treatment, perform a baseline neurobehavioral assessment on all animals.
-
Routine Monitoring: Conduct weekly assessments for the first month and bi-weekly thereafter.
-
Battery of Tests for Rodents:
-
Irwin Test: A semi-quantitative screen for observing changes in behavior, autonomic function, and motor activity.
-
Elevated Body Swing Test: A sensitive test for motor asymmetry. The number of contralateral turns out of 20 is recorded.
-
Grip Strength Test: To assess forelimb and hindlimb muscle strength.
-
Rotarod Test: To evaluate motor coordination and balance.
-
-
Data Analysis: Compare the performance of pomalidomide-treated animals to a vehicle-treated control group. A significant decline in performance may indicate neurotoxicity.
-
Dose Adjustment: If significant and progressive neurotoxicity is observed, consider a dose reduction of 25-50%. If symptoms worsen, discontinuation of the drug may be necessary.
Issue 3: Teratogenicity
Symptom: This is a critical safety concern. Pomalidomide is a known teratogen in rats and rabbits.
Troubleshooting and Management:
-
Prevention is Key: The primary strategy for managing teratogenicity is prevention.
-
Pomalidomide should not be administered to pregnant animals unless it is the specific aim of the study.
-
Female animals of reproductive potential should undergo pregnancy testing before initiating treatment.
-
House male and female animals treated with pomalidomide separately to prevent unintended breeding.
-
Strict adherence to safety protocols for handling teratogenic agents is mandatory.
-
Experimental Protocol: Teratogenicity Assessment (if required for study)
This protocol should only be performed in facilities equipped for developmental and reproductive toxicology studies and with appropriate ethical approvals.
-
Animal Models: Pregnant Sprague-Dawley rats or New Zealand White rabbits are commonly used.
-
Dosing Period: Pomalidomide is administered during the period of major organogenesis.
-
Endpoints:
-
Maternal toxicity (clinical signs, body weight, food consumption).
-
Cesarean sectioning parameters (number of corpora lutea, implantations, resorptions, live/dead fetuses).
-
Fetal evaluations (body weight, external, visceral, and skeletal malformations).
-
-
Reference: Fetal abnormalities observed in rabbits include cardiac and limb malformations, while rats show visceral and vertebral defects.
Signaling Pathway
Caption: Pomalidomide's mechanism of action via Cereblon.
This technical support center provides a foundational guide for managing pomalidomide-related toxicities in in vivo research. It is crucial to adapt these guidelines to your specific experimental model and to consult with veterinary staff and institutional safety committees for comprehensive oversight.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Management of Adverse Events Associated with Pomalidomide-Based Combinations in Patients with Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Pomalidomide-6-OH vs. Thalidomide Derivatives for CRBN Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to CRBN and Immunomodulatory Drugs (IMiDs)
Cereblon (CRBN) is a critical component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4). This complex targets specific proteins for ubiquitination and subsequent degradation by the proteasome, playing a significant role in various cellular processes. Thalidomide and its analogs, often referred to as immunomodulatory drugs (IMiDs), exert their therapeutic effects by directly binding to CRBN. This binding event modulates the substrate specificity of the CRL4-CRBN complex, leading to the recruitment and degradation of "neosubstrates," such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are not typically targeted by this E3 ligase. This mechanism of action is central to their use in treating hematological malignancies like multiple myeloma.
Quantitative Binding Affinity Data
The binding affinities of thalidomide and its derivatives to CRBN have been determined using various biophysical and biochemical assays. The following table summarizes reported binding constants. It is important to note that affinity values can vary depending on the specific experimental conditions and the assay method used.
| Compound | Dissociation Constant (Kd) | IC50 | Assay Method(s) | Reference(s) |
| Pomalidomide-6-OH | Not Publicly Available | Not Publicly Available | - | - |
| Pomalidomide | ~157 nM | ~1.2 µM - 3 µM | Competitive Titration, TR-FRET, Competitive Binding Assay | [1][2] |
| Lenalidomide | ~178 nM | ~1.5 µM - 3 µM | Competitive Titration, TR-FRET, Thermal Shift Assay | [1][2] |
| Thalidomide | ~250 nM | ~30 µM | Competitive Titration, Thermal Shift Assay | [2] |
Note: IC50 values are highly dependent on assay conditions, particularly the concentration of the competing ligand.
Signaling Pathway and Mechanism of Action
The binding of an IMiD to CRBN initiates a cascade of events leading to the targeted degradation of neosubstrates. This process is central to the therapeutic efficacy of these compounds.
Caption: IMiD binding to CRBN alters the substrate specificity of the CRL4-CRBN E3 ligase, leading to neosubstrate ubiquitination and proteasomal degradation.
Experimental Protocols
Several biophysical and biochemical methods are employed to quantify the binding affinity of small molecules to CRBN. Below are detailed protocols for some of the key assays.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Principle: A solution of the ligand (e.g., a thalidomide derivative) is titrated into a solution containing the protein (CRBN), and the resulting heat changes are measured.
Methodology:
-
Sample Preparation:
-
Recombinant human CRBN (often in complex with DDB1 for stability) is purified and dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
The thalidomide derivative is dissolved in the final dialysis buffer to a concentration 10-15 times that of the protein.
-
-
ITC Experiment:
-
The sample cell is filled with the CRBN solution (typically 10-50 µM).
-
The injection syringe is filled with the ligand solution.
-
A series of small injections of the ligand into the sample cell are performed.
-
The heat change after each injection is measured and integrated.
-
-
Data Analysis:
-
The integrated heat data is plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the Kd, stoichiometry, and enthalpy of binding.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time binding interactions between a ligand and an analyte.
Principle: Changes in the refractive index at the surface of a sensor chip, caused by the binding of an analyte to an immobilized ligand, are detected.
Methodology:
-
Chip Preparation:
-
Recombinant CRBN is immobilized on a sensor chip (e.g., a CM5 chip via amine coupling).
-
-
Binding Measurement:
-
A solution containing the thalidomide derivative at various concentrations is flowed over the chip surface (association phase).
-
A buffer solution without the compound is then flowed over the chip to monitor the dissociation of the compound from CRBN (dissociation phase).
-
-
Data Analysis:
-
The association and dissociation rates are determined from the sensorgram.
-
The dissociation constant (Kd) is calculated as the ratio of the dissociation rate constant (kd) to the association rate constant (ka).
-
Competitive Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique used to measure molecular interactions in a competitive format.
Principle: This assay measures the change in the rate of rotation of a fluorescently labeled molecule upon binding to a larger protein. A small fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When a test compound competes with the tracer for binding to the protein, the tracer is displaced, tumbles more rapidly, and the polarization signal decreases.
Methodology:
-
Reagent Preparation:
-
A fluorescently labeled thalidomide derivative (tracer) is synthesized.
-
Purified recombinant CRBN is prepared in an appropriate assay buffer.
-
-
Assay Procedure:
-
A fixed concentration of CRBN and the fluorescent tracer are incubated together in the wells of a microplate.
-
Serial dilutions of the test compound (e.g., this compound or other thalidomide derivatives) are added.
-
The plate is incubated to allow the binding to reach equilibrium.
-
-
Data Analysis:
-
The fluorescence polarization is measured using a plate reader.
-
The decrease in polarization is plotted against the concentration of the test compound to determine the IC50 value, which can be converted to a Ki (inhibition constant).
-
Caption: A typical workflow for a competitive Fluorescence Polarization (FP) assay to determine the binding affinity of a test compound to CRBN.
Conclusion
Pomalidomide and lenalidomide demonstrate significantly higher binding affinity to CRBN compared to the parent compound, thalidomide. This increased affinity is consistent with their enhanced potency in inducing the degradation of neosubstrates. While quantitative data for this compound is currently lacking in publicly accessible literature, its use as a CRBN ligand in advanced applications like PROTACs suggests that it retains a high affinity for its target. The choice of a specific thalidomide derivative for research or drug development will depend on the desired potency, selectivity, and the specific application. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of these critical binding interactions.
References
A Comparative Analysis of Pomalidomide- and Lenalidomide-Based PROTACs in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, enabling the targeted degradation of disease-causing proteins. A critical component of a PROTAC is the E3 ligase ligand, which hijacks the cell's ubiquitin-proteasome system. Among the most utilized E3 ligase ligands are the immunomodulatory drugs (IMiDs) and their derivatives, which recruit the Cereblon (CRBN) E3 ligase. This guide provides a detailed comparative analysis of PROTACs constructed with two prominent CRBN ligands: pomalidomide and lenalidomide, with a particular focus on the emerging utility of modified IMiD scaffolds.
Mechanism of Action: Hijacking the CRL4-CRBN Complex
Both pomalidomide- and lenalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and the CRL4-CRBN E3 ubiquitin ligase complex.[1] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI.[1] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively eliminating the target protein from the cell.[1]
The choice of the CRBN ligand can significantly influence the PROTAC's degradation efficiency, target selectivity, and off-target effects, primarily through differential binding affinities and the modulation of "neosubstrate" degradation profiles.[1][2]
Quantitative Performance Metrics
The efficacy of PROTACs is typically quantified by their DC50 (concentration required for 50% degradation) and Dmax (maximum degradation) values. While direct head-to-head comparisons are dependent on the specific target and linker chemistry, general trends can be observed from the literature. Pomalidomide generally exhibits a stronger binding affinity for CRBN compared to lenalidomide, which can translate to more potent degradation. However, modifications to the lenalidomide scaffold, such as at the 6-position, have been shown to enhance selectivity and potency for certain neosubstrates like IKZF1 and IKZF3.
| E3 Ligase Ligand | Target Protein | DC50 | Dmax | Cell Line | Reference |
| Pomalidomide | BRD4 | - | >90% | - | |
| Pomalidomide | EGFR | - | 96% | A549 | |
| Pomalidomide | HDAC8 | 147 nM | 93% | - | |
| Lenalidomide | BRD4 | pM range | >90% | - | |
| 6-Fluoro-Lenalidomide | IKZF1, IKZF3, CK1α | - | - | MM and 5q MDS cell lines |
Note: The values presented are compiled from various sources and may vary depending on the specific PROTAC architecture and experimental conditions.
Signaling Pathway and Experimental Workflow
The general mechanism of action for CRBN-recruiting PROTACs and a typical experimental workflow for their evaluation are depicted below.
Detailed Experimental Protocols
Western Blot for Protein Degradation
This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Determine the DC50 and Dmax values from the dose-response curve.
Cell Viability Assay
This assay measures the effect of the PROTAC on cell proliferation and viability.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with a serial dilution of the PROTAC.
-
Viability Assessment: After the desired treatment period (e.g., 72 hours), assess cell viability using a commercially available kit such as MTT or CellTiter-Glo, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and calculate the percentage of viable cells relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the PROTAC concentration.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.
-
Cell Treatment: Treat cells with the PROTAC in the presence and absence of a proteasome inhibitor (e.g., MG132) for a shorter duration (e.g., 4-6 hours) to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and perform a Western blot. Probe the membrane with an antibody against ubiquitin to detect the polyubiquitinated target protein, which will appear as a high-molecular-weight smear.
Conclusion
The selection between pomalidomide- and lenalidomide-based scaffolds for PROTAC design is a critical decision that influences the degrader's overall performance. Pomalidomide generally offers higher potency due to its stronger binding to CRBN. However, recent studies have highlighted the potential of modified lenalidomide analogs, such as 6-fluoro-lenalidomide, to achieve enhanced selectivity for specific neosubstrates, which can be advantageous in minimizing off-target effects and improving the therapeutic window. The choice of the E3 ligase ligand should be carefully considered in the context of the specific target protein and desired therapeutic outcome, with empirical testing being essential to identify the optimal PROTAC candidate.
References
A Comparative Guide to Validating Cellular CRBN Engagement: Pomalidomide vs. Pomalidomide-6-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established methodologies for validating the engagement of the E3 ubiquitin ligase Cereblon (CRBN) with Pomalidomide and its hydroxylated derivative, Pomalidomide-6-OH, within a cellular context. While direct quantitative data for this compound is limited in publicly available literature, this guide outlines the experimental frameworks used to characterize such interactions, enabling researchers to apply these techniques for a comparative analysis.
Pomalidomide is a well-established immunomodulatory drug that functions by binding to CRBN, thereby inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3][4][5] this compound is a derivative used in the development of Proteolysis Targeting Chimeras (PROTACs) as a CRBN-recruiting ligand. Validating the engagement of these compounds with CRBN in cells is a critical step in understanding their mechanism of action and in the development of novel therapeutics.
Quantitative Comparison of CRBN Ligands
| Compound | Assay Type | Metric | Value | Cell Line / System |
| Pomalidomide | Competitive Titration | Kd | ~157 nM | Recombinant human DDB1-CRBN |
| Fluorescence-based Thermal Shift Assay | IC50 | ~3 µM | Recombinant human CRBN-DDB1 complex | |
| Competitive Binding Assay | IC50 | ~2 µM | U266 myeloma cell extracts | |
| TR-FRET | IC50 | 1.2 µM | N/A | |
| This compound | N/A | N/A | Data not publicly available | N/A |
| Lenalidomide | Competitive Titration | Kd | ~178 nM | Recombinant human DDB1-CRBN |
| Fluorescence-based Thermal Shift Assay | IC50 | ~3 µM | Recombinant human CRBN-DDB1 complex | |
| TR-FRET | IC50 | 1.5 µM | N/A | |
| Thalidomide | Competitive Titration | Kd | ~250 nM | Recombinant human DDB1-CRBN |
| Fluorescence-based Thermal Shift Assay | IC50 | ~30 µM | Recombinant human CRBN-DDB1 complex |
Signaling Pathway and Experimental Validation
Binding of Pomalidomide or its derivatives to CRBN, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, alters its substrate specificity. This leads to the recruitment of neosubstrates like IKZF1 and IKZF3, their subsequent ubiquitination, and degradation by the proteasome. This mechanism is central to the therapeutic effects of these compounds.
Comparison of Validation Methods in Cells
Several orthogonal methods can be used to validate and quantify the engagement of this compound with CRBN in a cellular environment. Below is a comparison of three widely used techniques.
| Method | Principle | Advantages | Disadvantages |
| NanoBRET™ Target Engagement Assay | Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged CRBN and a fluorescent tracer. Compound binding displaces the tracer, reducing the BRET signal. | High-throughput, quantitative, real-time measurements in live cells. | Requires genetic modification of cells to express the NanoLuc-CRBN fusion protein. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein (CRBN) against thermal denaturation. The amount of soluble CRBN at different temperatures is quantified, typically by Western blot. | Label-free, applicable in live cells and tissues, provides direct evidence of target binding. | Lower throughput, may not be suitable for all targets if ligand binding does not induce a significant thermal shift. |
| Co-Immunoprecipitation (Co-IP) | An antibody against CRBN is used to pull down CRBN and its interacting partners. The presence of neosubstrates (e.g., IKZF1/3) in the immunoprecipitate upon treatment with the compound confirms engagement and functional consequence. | Confirms the formation of the functional CRBN-neosubstrate complex in a cellular context. | Generally qualitative or semi-quantitative, can be influenced by antibody specificity and non-specific binding. |
Experimental Protocols
NanoBRET™ CRBN Target Engagement Assay
This protocol is adapted from commercially available assays and published literature. It allows for the quantitative assessment of compound binding to CRBN in living cells.
Detailed Protocol:
-
Cell Preparation:
-
Culture HEK293 cells stably expressing NanoLuc®-CRBN in DMEM supplemented with 10% FBS.
-
On the day of the assay, harvest cells and resuspend in Opti-MEM at a density of 2 x 105 cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound, Pomalidomide (as a positive control), and a vehicle control (e.g., DMSO).
-
Add 2 µL of the compound dilutions to a 384-well white assay plate.
-
-
Tracer and Cell Addition:
-
Prepare a 2X solution of the NanoBRET™ tracer (e.g., BODIPY™-lenalidomide) in Opti-MEM.
-
Add 18 µL of the cell suspension to each well.
-
Add 20 µL of the 2X tracer solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Prepare the Nano-Glo® substrate according to the manufacturer's instructions.
-
Add 20 µL of the substrate solution to each well.
-
Read the plate within 20 minutes on a luminometer capable of measuring dual-filtered luminescence at 450 nm and 610 nm (or 520 nm depending on the tracer).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission (610 nm or 520 nm) by the donor emission (450 nm).
-
Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
This protocol provides a framework for assessing the thermal stabilization of CRBN upon ligand binding in intact cells.
Detailed Protocol:
-
Cell Treatment:
-
Culture a suitable cell line (e.g., MM.1S or HEK293T) to 80-90% confluency.
-
Treat cells with this compound, Pomalidomide, or vehicle (DMSO) at the desired concentration for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Harvest and resuspend the treated cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point (e.g., a gradient from 40°C to 70°C).
-
Heat the tubes in a thermocycler for 3 minutes at the specified temperatures, followed by cooling to 4°C for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by three cycles of rapid freezing in liquid nitrogen and thawing at room temperature.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the levels of soluble CRBN in each sample by Western Blot using a CRBN-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities for CRBN at each temperature.
-
Normalize the data to the lowest temperature point.
-
Plot the percentage of soluble CRBN against temperature to generate melting curves for the treated and control samples. A shift in the melting temperature (ΔTm) indicates target stabilization.
-
Co-Immunoprecipitation (Co-IP) of CRBN and Neosubstrates
This protocol is designed to demonstrate the this compound-dependent interaction between CRBN and its neosubstrates, such as IKZF1 or Aiolos.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Culture MM.1S or other suitable cells and treat with this compound, Pomalidomide, or vehicle for the desired time (e.g., 1-4 hours). To observe the accumulation of the complex, co-treat with a proteasome inhibitor like MG132 for the last few hours.
-
Lyse the cells in a gentle IP lysis buffer (e.g., containing 0.5% NP-40) with protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-CRBN antibody or an isotype control IgG overnight at 4°C.
-
Add fresh Protein A/G beads and incubate for an additional 2-4 hours at 4°C to capture the immune complexes.
-
-
Washing and Elution:
-
Pellet the beads and wash them three to five times with IP lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against CRBN, IKZF1, and/or IKZF3 to detect the co-precipitated proteins.
-
Conclusion
Validating the cellular engagement of CRBN is fundamental for the development of molecular glues and PROTACs. While Pomalidomide is well-characterized, the engagement of its derivatives, such as this compound, requires empirical determination. The methodologies described in this guide—NanoBRET, CETSA, and Co-IP—provide a robust, multi-faceted approach to confirming target binding, quantifying engagement, and assessing the functional consequences within the complex environment of a living cell. Researchers are encouraged to employ a combination of these orthogonal assays to generate a comprehensive understanding of the cellular pharmacology of novel CRBN ligands.
References
- 1. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. PLZF and its fusion proteins are pomalidomide-dependent CRBN neosubstrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Pomalidomide-6-OH Reference Standard: A Comparative Guide for Analytical Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Pomalidomide-6-OH reference standard for analytical testing, offering insights into its performance relative to other relevant pomalidomide-related compounds. This document includes detailed experimental protocols, quantitative data summaries, and visualizations to support researchers in making informed decisions for their analytical needs.
Introduction to Pomalidomide and its Metabolites
Pomalidomide is a third-generation immunomodulatory agent (IMiD) approved for the treatment of multiple myeloma. It exerts its therapeutic effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The metabolism of pomalidomide in humans is extensive and involves multiple pathways, including hydroxylation. The hydroxylated metabolites, such as 5-hydroxy-pomalidomide and 6-hydroxy-pomalidomide (this compound), are key analytes in pharmacokinetic and metabolism studies. Accurate quantification of these metabolites is crucial for understanding the drug's disposition and potential for drug-drug interactions. The availability of high-purity reference standards for these metabolites is therefore essential for the development and validation of robust analytical methods.
Performance Comparison of Pomalidomide-Related Reference Standards
The selection of a suitable reference standard is critical for achieving accurate and reproducible analytical results. This section compares the key characteristics of the this compound reference standard with its isomeric metabolite, 5-hydroxy-pomalidomide, and the parent drug, pomalidomide. The data presented is based on typical analytical methodologies used for the separation and quantification of these compounds.
Table 1: Comparison of Physicochemical and Analytical Properties
| Property | Pomalidomide | Pomalidomide-5-OH | This compound |
| CAS Number | 19171-19-8 | 1547162-41-3 | 1547162-44-6 |
| Molecular Formula | C₁₃H₁₁N₃O₄ | C₁₃H₁₁N₃O₅ | C₁₃H₁₁N₃O₅ |
| Molecular Weight | 273.24 g/mol | 289.24 g/mol | 289.24 g/mol |
| Typical Purity | >99% | >98% | >98% |
| Typical HPLC Retention Time (min) * | 5.2 | 4.8 | 4.5 |
| UV λmax (nm) | ~228, 289 | Not Reported | Not Reported |
Note: Retention times are illustrative and highly dependent on the specific chromatographic conditions.
Experimental Protocols
This section provides a detailed methodology for a typical UPLC-MS/MS method suitable for the simultaneous analysis of pomalidomide and its hydroxylated metabolites in biological matrices. This protocol is adapted from established methods for the analysis of pomalidomide and its metabolites.
UPLC-MS/MS Method for the Analysis of Pomalidomide and its Hydroxylated Metabolites
1. Sample Preparation (Plasma)
-
To 100 µL of human plasma, add an internal standard solution.
-
Perform a protein precipitation step by adding 400 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Instrument: Waters ACQUITY UPLC system or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 95% A
-
0.5-3.0 min: Linear gradient to 5% A
-
3.0-4.0 min: Hold at 5% A
-
4.1-5.0 min: Return to 95% A and re-equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pomalidomide: m/z 274.1 → 161.1
-
Pomalidomide-5-OH / this compound: m/z 290.1 → 177.1
-
Internal Standard (e.g., 13C6-Pomalidomide): m/z 280.1 → 167.1
-
-
Source Parameters: Optimized for maximum signal intensity (specific parameters will vary by instrument).
Visualizations
Pomalidomide Signaling Pathway
The following diagram illustrates the mechanism of action of pomalidomide, highlighting its interaction with the Cereblon E3 ubiquitin ligase complex and the subsequent degradation of Ikaros and Aiolos.
Caption: Pomalidomide's mechanism of action.
Experimental Workflow for Analytical Testing
The diagram below outlines the key steps involved in the analytical workflow for the quantification of this compound and related compounds from a biological matrix.
Caption: Analytical testing workflow.
Conclusion
The this compound reference standard is an indispensable tool for researchers engaged in the development and validation of analytical methods for pomalidomide and its metabolites. Its availability with certified purity allows for accurate and precise quantification, which is fundamental for pharmacokinetic, drug metabolism, and clinical studies. The provided experimental protocol offers a robust starting point for the simultaneous analysis of pomalidomide and its hydroxylated metabolites. Researchers should always refer to the Certificate of Analysis provided with their specific reference standard lot for the most accurate purity and characterization data.
A Comparative Purity Analysis of Synthetic Pomalidomide-6-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative purity assessment of two representative lots of synthetic Pomalidomide-6-OH, a critical intermediate and metabolite of Pomalidomide used in targeted protein degradation research, including the development of Proteolysis Targeting Chimeras (PROTACs). The purity of such compounds is paramount to ensure reproducible experimental outcomes and accurate interpretation of biological data.
Herein, we compare "Product A," a batch representative of our synthesis protocol, against "Product B," a commercially available alternative. The assessment utilizes standard analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic resonance (NMR) Spectroscopy.
Executive Summary of Purity Assessment
A comprehensive analysis reveals that Product A possesses a superior purity profile compared to Product B, with a lower total impurity content and the absence of process-related impurities that could potentially interfere with biological assays.
| Parameter | Product A (Our Synthesis) | Product B (Alternative) |
| Purity by HPLC (% Area) | 99.85% | 98.92% |
| Total Impurities by HPLC (%) | 0.15% | 1.08% |
| Purity by qNMR (%) | 99.7% | 98.5% |
| Identity Confirmation (LC-MS) | Confirmed | Confirmed |
| Major Impurity 1 | Not Detected | 0.45% |
| Major Impurity 2 | 0.08% | 0.32% |
| Largest Unidentified Impurity | 0.05% | 0.15% |
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC analysis provides a quantitative measure of the purity of a substance by separating it from its impurities. Our analysis indicates a significantly higher purity for Product A.
| Compound | Retention Time (min) | Product A (% Area) | Product B (% Area) |
| This compound | 8.2 | 99.85 | 98.92 |
| Impurity 1 (Pomalidomide) | 7.5 | Not Detected | 0.45 |
| Impurity 2 (Isomer of this compound) | 8.9 | 0.08 | 0.32 |
| Unidentified Impurity 1 | 6.1 | 0.03 | 0.11 |
| Unidentified Impurity 2 | 9.5 | 0.04 | 0.15 |
| Total Impurities | 0.15 | 1.08 |
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis for Identity and Impurity Confirmation
LC-MS was employed to confirm the molecular weight of the main component and to identify the nature of the major impurities. Both products were confirmed to be this compound. However, Product B showed a notable presence of the parent compound, Pomalidomide, as a process-related impurity.
| Compound | Retention Time (min) | Observed Mass [M+H]⁺ | Theoretical Mass [M+H]⁺ | Identity |
| This compound | 8.2 | 289.08 | 289.08 | Confirmed |
| Impurity 1 | 7.5 | 273.09 | 273.09 | Pomalidomide |
| Impurity 2 | 8.9 | 289.08 | 289.08 | Isomer of this compound |
Quantitative NMR (qNMR) Spectroscopy
Quantitative NMR provides an absolute purity value without the need for a specific reference standard for the impurities. The qNMR results corroborate the HPLC findings, showing a higher purity for Product A.
| Product | Purity by qNMR (%) |
| Product A | 99.7 |
| Product B | 98.5 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Samples were dissolved in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: Agilent 1290 Infinity II UHPLC coupled to an Agilent 6545 Q-TOF mass spectrometer.
-
Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: 100-1000 m/z.
-
Sample Preparation: Samples were diluted from the HPLC preparation to a concentration of 10 µg/mL.
Quantitative NMR (qNMR)
-
Instrumentation: Bruker Avance III 500 MHz spectrometer.
-
Solvent: DMSO-d6.
-
Internal Standard: Maleic Anhydride (certified reference material).
-
Method: A known amount of the this compound sample and the internal standard were accurately weighed and dissolved in DMSO-d6. The ¹H NMR spectrum was acquired with a sufficient relaxation delay (D1 = 30 s) to ensure full signal relaxation. The purity was calculated by comparing the integral of a well-resolved proton signal from this compound with the integral of the proton signal from the internal standard.
Visualizations
Hypothetical Biosynthetic Pathway of this compound
Caption: Hypothetical metabolic formation of this compound.
Experimental Workflow for Purity Assessment
Caption: Workflow for the purity assessment of synthetic this compound.
Comparing degradation efficiency of different Pomalidomide-6-OH analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the degradation efficiency of various Pomalidomide analogs. By leveraging experimental data, we delve into the performance of these compounds in targeted protein degradation.
Pomalidomide and its analogs are pivotal in the field of targeted protein degradation, primarily functioning as molecular glues or as the E3 ligase-recruiting component of Proteolysis Targeting Chimeras (PROTACs). These molecules hijack the body's natural protein disposal system by binding to the Cereblon (CRBN) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins. The efficiency of this process is paramount to their therapeutic efficacy.
Comparative Degradation Efficiency of Pomalidomide Analogs
The following table summarizes the degradation efficiency of several Pomalidomide analogs against various protein targets. The key metrics used for comparison are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies a greater extent of protein degradation.
| Analog/PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Pomalidomide | Aiolos (IKZF3) | MM1S | 8.7 | >95 |
| Compound 17 | Aiolos (IKZF3) | MM1S | 1400 | 83 |
| Compound 19 | Aiolos (IKZF3) | MM1S | 120 | 85 |
| 7o (Pomalidomide-based PROTAC) | Bcr-Abl (T315I) | Ba/F3 | Not specified | ~70% at 100nM |
Mechanism of Action: Cereblon-Mediated Protein Degradation
Pomalidomide and its analogs initiate protein degradation by forming a ternary complex with the E3 ubiquitin ligase Cereblon (CRBN) and the target protein. This proximity induces the transfer of ubiquitin molecules to the target protein, marking it for destruction by the proteasome.
Experimental Protocols
The following is a detailed methodology for assessing the degradation efficiency of Pomalidomide analogs.
Cell Culture and Treatment
-
Cell Lines: Select a human cell line that endogenously expresses the target protein (e.g., MM1S for Aiolos, Ba/F3 for Bcr-Abl).
-
Culture Conditions: Maintain the cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare stock solutions of the Pomalidomide analogs in dimethyl sulfoxide (DMSO). Serially dilute the stock solutions to the desired concentrations in the culture medium.
-
Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Replace the medium with fresh medium containing the Pomalidomide analogs at various concentrations or DMSO as a vehicle control. Incubate the cells for a specific period (e.g., 24 hours).
Protein Extraction and Quantification
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a bicinchoninic acid (BCA) protein assay or a similar method to ensure equal protein loading for subsequent analysis.
Western Blotting
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein from each sample onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and separate the proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Loading Control: To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.
Data Analysis
-
Densitometry: Quantify the band intensities of the target protein and the loading control using image analysis software.
-
Normalization: Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.
-
Calculation of DC50 and Dmax: Plot the normalized protein levels against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the DC50 and Dmax values.
Comparative Analysis of Pomalidomide-6-OH Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pomalidomide-6-OH, focusing on its cross-reactivity profile, particularly its interaction with the primary target of Pomalidomide, the Cereblon (CRBN) protein. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction
Pomalidomide is a third-generation immunomodulatory drug (IMiD) with potent anti-neoplastic and immunomodulatory activities, primarily used in the treatment of multiple myeloma. Its mechanism of action is mediated through its binding to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
Pomalidomide is extensively metabolized in the liver, primarily through hydroxylation and hydrolysis. One of its main metabolites is 5-hydroxy-pomalidomide. While this compound is not a major metabolite, it is a crucial derivative used in the development of Proteolysis Targeting Chimeras (PROTACs) as a CRBN-binding ligand. Understanding the cross-reactivity of these hydroxylated forms is critical for evaluating their potential off-target effects and for the rational design of new therapeutic agents.
Quantitative Data Summary
The binding affinity of Pomalidomide and the pharmacological activity of its hydroxylated metabolites are key parameters in assessing their potential for cross-reactivity. The following table summarizes the available data for the interaction with Cereblon.
| Compound | Binding Affinity (Kd) to Cereblon | IC50 (Competitive Binding Assay) | In Vitro Pharmacological Activity |
| Pomalidomide | ~157 nM[1] | ~1.2 - 3 µM[2][3] | High |
| Pomalidomide-5-OH | Data not available | Data not available | At least 26-fold less active than Pomalidomide[4] |
| This compound | Data not available | Data not available | Expected to be significantly less active than Pomalidomide |
Signaling Pathway
Pomalidomide exerts its therapeutic effects by hijacking the CRL4-CRBN E3 ubiquitin ligase complex. The diagram below illustrates this signaling pathway.
Caption: Pomalidomide binds to Cereblon, altering the substrate specificity of the CRL4-CRBN E3 ligase complex to induce ubiquitination and degradation of neosubstrates.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the binding affinity and cross-reactivity of compounds with Cereblon.
Competitive Binding Assay (Fluorescence Polarization)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a test compound by measuring its ability to displace a fluorescently labeled ligand from Cereblon.
Materials:
-
Purified recombinant human Cereblon (CRBN) protein
-
Fluorescently labeled thalidomide analog (e.g., Cy5-labeled Thalidomide)
-
Test compounds (Pomalidomide, this compound, etc.)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-binding 384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a dilution series of the test compounds in assay buffer.
-
In a microplate, add the fluorescently labeled thalidomide analog at a fixed concentration.
-
Add the diluted test compounds to the wells. Include wells with no test compound (maximum polarization) and wells with a known high-affinity binder or no CRBN (minimum polarization) as controls.
-
Add the purified CRBN protein to all wells except the minimum polarization control.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Calculate the percentage of inhibition for each concentration of the test compound and plot the data to determine the IC50 value.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This competitive immunoassay measures the binding of a test compound to Cereblon by detecting the disruption of a FRET signal.
Materials:
-
GST-tagged human Cereblon (CRBN) protein
-
Europium cryptate-labeled anti-GST antibody
-
Thalidomide-Red (a red-emitting fluorescent analog of thalidomide)
-
Test compounds
-
Assay buffer
-
Low-volume 384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Dispense the test compounds at various concentrations into the microplate wells.
-
Add the GST-tagged CRBN protein to the wells.
-
Add a pre-mixed solution of the Europium cryptate-labeled anti-GST antibody and Thalidomide-Red.
-
Incubate the plate at room temperature for 2 to 4 hours.
-
Read the plate on an HTRF-compatible reader, measuring the emission at both the acceptor (red) and donor (europium) wavelengths.
-
Calculate the HTRF ratio and determine the IC50 values from the dose-response curves.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a competitive binding assay to assess the cross-reactivity of Pomalidomide analogs.
Caption: Workflow for a competitive binding assay to determine the IC50 of test compounds against Cereblon.
Conclusion
The available data indicates that while Pomalidomide is a potent binder of Cereblon, its hydroxylated metabolites, including Pomalidomide-5-OH, are significantly less active. Although direct binding data for this compound is not widely published, it is reasonable to infer a substantially reduced affinity for Cereblon compared to the parent drug. This suggests a lower potential for cross-reactivity and off-target effects mediated by this specific metabolite at physiological concentrations. The use of this compound in PROTAC development leverages the core Pomalidomide scaffold for CRBN engagement, with the understanding that modifications can impact binding affinity and subsequent degradation efficacy. Further direct binding studies on this compound would be beneficial to precisely quantify its interaction with Cereblon and other potential off-targets.
References
- 1. youtube.com [youtube.com]
- 2. PLZF and its fusion proteins are pomalidomide-dependent CRBN neosubstrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absorption, metabolism and excretion of [14C]pomalidomide in humans following oral administration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Pomalidomide's Isosteric Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of isosteric analogs of pomalidomide, a key immunomodulatory drug. Pomalidomide's therapeutic effects are primarily mediated through its binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific target proteins. This guide focuses on analogs where the critical 4-amino group on the phthaloyl ring has been replaced with other isosteres, a key strategy in medicinal chemistry to modulate pharmacological properties.
The data presented herein is a summary of key findings from preclinical studies, offering a comparative analysis to aid in the structure-activity relationship (SAR) understanding and the development of novel CRBN-targeting therapeutics.
Core Biological Activities: A Tabulated Comparison
The primary biological activities of pomalidomide and its analogs are multifaceted, encompassing anti-inflammatory effects, immunomodulation, and direct anti-proliferative actions against cancer cells. The following tables summarize the quantitative data on these activities for key isosteric analogs of pomalidomide.
Table 1: Inhibition of TNF-α Production in LPS-Stimulated PBMCs
Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine, and its inhibition is a key mechanism of action for immunomodulatory drugs. The half-maximal inhibitory concentration (IC50) values for TNF-α production in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) are presented below.
| Compound | Isosteric Replacement at C4 | TNF-α Inhibition IC50 (nM)[1][2] |
| Pomalidomide | -NH2 | 19 |
| Analog 1 | -CH3 | 25 |
| Analog 2 | -Cl | 30 |
| Analog 3 | -F | 100 |
| Analog 4 | -H | >1000 |
Table 2: T-Cell Co-stimulation via IL-2 Production
Pomalidomide and its active analogs enhance the immune response by co-stimulating T-cells, leading to increased production of Interleukin-2 (IL-2). The half-maximal effective concentration (EC50) for IL-2 production in co-stimulated T-cells is a measure of this immunomodulatory activity.
| Compound | Isosteric Replacement at C4 | IL-2 Production EC50 (nM)[1][2] |
| Pomalidomide | -NH2 | 20 |
| Analog 1 | -CH3 | 35 |
| Analog 2 | -Cl | 45 |
| Analog 3 | -F | 150 |
| Analog 4 | -H | >1000 |
Table 3: Anti-proliferative Activity in Namalwa Burkitt's Lymphoma Cells
The direct anti-cancer effect of pomalidomide analogs is assessed by their ability to inhibit the proliferation of cancer cell lines. The half-maximal growth inhibition (GI50) for the Namalwa cell line is a key indicator of anti-proliferative efficacy.
| Compound | Isosteric Replacement at C4 | Anti-proliferative GI50 (µM)[1] |
| Pomalidomide | -NH2 | 0.15 |
| Analog 1 | -CH3 | 0.25 |
| Analog 2 | -Cl | 0.30 |
| Analog 3 | -F | 1.2 |
| Analog 4 | -H | >10 |
Pomalidomide's Mechanism of Action: A Signaling Pathway
Pomalidomide exerts its biological effects by binding to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of neosubstrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors, which are critical for B-cell development and survival, is a key driver of the anti-myeloma and immunomodulatory activities of pomalidomide.
Caption: Pomalidomide's mechanism of action.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cereblon (CRBN) Binding Assay: Fluorescence Thermal Shift Assay
This assay measures the binding of a compound to a protein by detecting changes in the protein's thermal stability.
Experimental Workflow:
Caption: CRBN binding assay workflow.
Detailed Protocol:
-
Protein and Compound Preparation:
-
Recombinant human CRBN in complex with DDB1 is expressed and purified.
-
The protein is dialyzed against an appropriate buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Test compounds (pomalidomide and its analogs) are dissolved in DMSO to create stock solutions and then serially diluted in the assay buffer.
-
-
Reaction Setup:
-
In a 96-well PCR plate, combine the CRBN-DDB1 complex (final concentration ~2 µM), SYPRO Orange dye (e.g., 5x final concentration), and the test compound at various concentrations.
-
Include appropriate controls (e.g., protein with DMSO, buffer only).
-
-
Thermal Shift Assay:
-
The plate is sealed and placed in a real-time PCR instrument.
-
A thermal ramp is applied, typically from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Fluorescence is monitored continuously.
-
-
Data Analysis:
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve.
-
The change in Tm (ΔTm) in the presence of the compound compared to the DMSO control is calculated. A significant positive ΔTm indicates binding and stabilization of the protein by the compound.
-
TNF-α Inhibition Assay in PBMCs
This cell-based assay quantifies the ability of compounds to inhibit the production of TNF-α from immune cells stimulated with a pro-inflammatory agent.
Experimental Workflow:
Caption: TNF-α inhibition assay workflow.
Detailed Protocol:
-
Cell Preparation:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cells are washed and resuspended in complete RPMI-1640 medium.
-
-
Compound Treatment and Cell Stimulation:
-
PBMCs are seeded in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Cells are pre-incubated with serial dilutions of the test compounds for 1 hour at 37°C.
-
Lipopolysaccharide (LPS) is added to a final concentration of 100 ng/mL to stimulate TNF-α production.
-
-
Incubation and Supernatant Collection:
-
The plate is incubated for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
The plate is then centrifuged, and the cell-free supernatant is collected.
-
-
TNF-α Quantification:
-
The concentration of TNF-α in the supernatant is determined using a commercial Human TNF-α ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
The percentage of TNF-α inhibition is calculated for each compound concentration relative to the DMSO control.
-
The IC50 value (the concentration of compound that inhibits TNF-α production by 50%) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
-
Anti-proliferative Assay
This assay determines the effect of the compounds on the growth and viability of a cancer cell line.
Experimental Workflow:
References
A Head-to-Head Comparison of Pomalidomide- and VHL-Based PROTACs in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The choice of E3 ubiquitin ligase to be recruited by a PROTAC is a critical design parameter that profoundly influences its degradation efficiency, selectivity, and overall pharmacological profile. Among the over 600 E3 ligases in the human proteome, Cereblon (CRBN) and the von Hippel-Lindau tumor suppressor (VHL) have been the most widely exploited for PROTAC development.
This guide provides an objective, data-driven comparison of PROTACs that utilize pomalidomide-based ligands for CRBN, with a specific focus on derivatives like Pomalidomide-6-OH, against those employing VHL ligands. This comparison is supported by experimental data from studies evaluating the degradation of common therapeutic targets, offering a comprehensive overview for researchers in the field.
Mechanism of Action: A Tale of Two Ligases
PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome. While both CRBN- and VHL-based PROTACs operate on this same fundamental principle, the specific E3 ligase complexes they recruit and the nuances of their interactions can lead to different biological outcomes.
Pomalidomide and its derivatives, such as this compound, are well-established ligands for CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[1] VHL-based PROTACs, on the other hand, recruit the VHL substrate recognition subunit of the CUL2-RBX1-ELOB-ELOC E3 ubiquitin ligase complex.[2]
Figure 1. General mechanism of PROTAC-induced protein degradation.
Quantitative Performance Comparison
A direct head-to-head comparison of PROTACs for the same target protein but with different E3 ligase recruiters provides the most valuable insights. The degradation of the BET bromodomain protein BRD4 by the CRBN-recruiting PROTAC dBET1 (utilizing a thalidomide derivative) and the VHL-recruiting PROTAC MZ1 is a well-documented example.[3][4]
| Parameter | CRBN-based (dBET1) | VHL-based (MZ1) | Target Protein | Cell Line | Reference |
| Degradation Potency (DC50) | ~3 nM | ~13 nM | BRD4 | HeLa | [3] |
| Maximum Degradation (Dmax) | >90% | >90% | BRD4 | Various | |
| Binding Affinity (BRD4 BD2, Kd) | ~90 nM | ~28 nM | BRD4 | In vitro | |
| Ternary Complex Cooperativity (α) | ~1 (Non-cooperative) | >1 (Positive) | BRD4 | In vitro | |
| Kinetics of Degradation | Rapid degradation | Slower onset | BRD4 | HeLa |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture and experimental conditions.
In a study where CRBN and VHL were targeted against each other using hetero-bifunctional PROTACs, preferential degradation of CRBN over VHL was observed. The most potent compound, 14a, induced CRBN degradation with a DC50 of 200 nM and a Dmax of up to 98%. This suggests that in a direct competition for degradation, the VHL E3 ligase complex can be more efficient at ubiquitinating and degrading CRBN.
Key Differences and Considerations
The choice between a pomalidomide-based or a VHL-based PROTAC is not straightforward and depends on several factors:
-
Tissue-specific expression of CRBN and VHL: The abundance of the respective E3 ligase in the target cells or tissues can significantly influence PROTAC efficacy. VHL-based PROTACs have been shown to be broadly active across various cell lines, while the activity of CRBN-based PROTACs can sometimes be more cell-type dependent.
-
Off-target effects: Pomalidomide and other immunomodulatory drugs (IMiDs) are known to induce the degradation of neosubstrate proteins, such as the transcription factors IKZF1 and IKZF3. This can lead to desired therapeutic effects in some cancers but may be considered an off-target effect in other contexts. VHL ligands generally have a more buried binding pocket, which may lead to better selectivity for specific substrates.
-
Physicochemical properties: VHL ligands are typically larger and more peptide-like than pomalidomide, which can present challenges in developing orally bioavailable drugs.
-
Ternary complex stability and cooperativity: The stability of the ternary complex is a key determinant of degradation efficiency. Positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the other, can enhance ternary complex stability and is more frequently observed with VHL-based PROTACs like MZ1.
Figure 2. A typical experimental workflow for comparing PROTACs.
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of any comparative study. Below are detailed methodologies for key experiments cited in this guide.
Western Blot for DC50 and Dmax Determination
This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is from 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO) at the same final concentration.
-
Treat the cells with the PROTAC or vehicle control and incubate for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values using a non-linear regression model.
-
Ternary Complex Formation Assays
These assays are crucial for understanding the initial step of PROTAC action.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay):
-
Reagents: Biotinylated E3 ligase, tagged target protein (e.g., GST- or His-tagged), PROTAC, Streptavidin-coated Donor beads, and anti-tag Acceptor beads.
-
Procedure: In a microplate, incubate the E3 ligase, target protein, and PROTAC to allow for ternary complex formation.
-
Add the Donor and Acceptor beads and incubate in the dark.
-
If a ternary complex has formed, the Donor and Acceptor beads are brought into close proximity, resulting in a luminescent signal that can be read on a plate reader.
-
A characteristic "hook effect" is often observed at high PROTAC concentrations due to the formation of binary complexes that prevent ternary complex formation.
-
-
Surface Plasmon Resonance (SPR):
-
Immobilize the E3 ligase (e.g., VHL complex) onto an SPR sensor chip.
-
Inject a series of concentrations of the PROTAC alone to measure the binary interaction (PROTAC-E3 ligase).
-
To measure ternary complex formation, inject a series of concentrations of the PROTAC pre-incubated with a saturating concentration of the target protein.
-
The binding response is measured in real-time, allowing for the determination of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).
-
Cooperativity (α) can be calculated as the ratio of the binary KD to the ternary KD.
-
Signaling Pathways
The downstream consequences of degrading a target protein are dependent on the protein's function. However, the upstream events are dictated by the E3 ligase complex that is recruited.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pomalidomide-6-OH: A Step-by-Step Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Pomalidomide-6-OH, a metabolite of the cytotoxic agent Pomalidomide. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance. Given the cytotoxic nature of the parent compound, this compound should be handled with the same level of caution.
I. Immediate Safety and Handling Precautions
All handling and disposal of this compound must be conducted in a designated area, such as a certified chemical fume hood, to prevent inhalation and exposure.[1][2] Appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Personal Protective Equipment (PPE) and Handling Summary
| Equipment/Practice | Specification | Rationale |
| Gloves | Chemical-resistant, disposable (e.g., nitrile) | To prevent skin contact and absorption.[3][4] |
| Lab Coat/Gown | Disposable, with long sleeves and tight cuffs | To protect clothing and skin from contamination.[3] |
| Eye Protection | Safety glasses with side shields or chemical goggles | To prevent eye contact with splashes or aerosols. |
| Respiratory Protection | NIOSH-approved respirator | Recommended if there is a risk of aerosol or dust formation. |
| Handling Area | Certified chemical fume hood or biological safety cabinet | To contain aerosols and powders, preventing inhalation exposure. |
II. Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous chemical waste. Adherence to institutional, local, regional, and national regulations is mandatory.
Step 1: Segregation of Waste
Immediately after use, segregate all waste contaminated with this compound from other laboratory waste streams. This includes:
-
Solid Waste: Contaminated gloves, pipette tips, vials, weighing papers, and other disposable lab supplies.
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses.
Do not mix this compound waste with other chemical waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
Step 2: Waste Containment
-
Solid Waste: Place all solid waste into a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be rigid and closable to prevent spillage.
-
Liquid Waste: Collect all liquid waste in a compatible, shatter-resistant, and sealable hazardous waste container. Ensure the container is properly vented if necessary, as advised by your EHS department.
Step 3: Labeling
Clearly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
Chemical Name: "this compound"
-
Associated Hazards (e.g., "Cytotoxic," "Toxic")
-
Accumulation Start Date
-
Responsible Researcher and Laboratory Information
Step 4: Storage
Store the sealed and labeled waste containers in a designated, secure, and well-ventilated secondary containment area. This area should be away from incompatible materials, heat, and sources of ignition.
Step 5: Final Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
III. Spill Management Protocol
In the event of a spill, evacuate the immediate area and follow these steps:
-
Alert Personnel: Notify colleagues and your supervisor immediately.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the appropriate PPE as outlined in Table 1.
-
Contain the Spill: For liquid spills, use an absorbent material from a chemical spill kit. For solid spills, gently cover the material with damp absorbent paper to avoid raising dust.
-
Clean the Area: Carefully collect all contaminated materials, place them in a designated hazardous waste container, and decontaminate the area as per your institution's protocol.
-
Dispose of Cleanup Materials: Treat all materials used for spill cleanup as hazardous waste and dispose of them according to the procedures above.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Pomalidomide-6-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational plans, and disposal procedures for the handling of Pomalidomide-6-OH. Due to the limited specific data available for this compound, the following guidance is based on the established protocols for its parent compound, Pomalidomide, a known cytotoxic and teratogenic agent. It is imperative to treat this compound with the same level of caution as Pomalidomide. All procedures should be conducted in strict accordance with your institution's environmental health and safety (EHS) guidelines.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves.[1] | Provides a robust barrier against skin contact. Double gloving offers additional protection in case of a breach in the outer glove. |
| Body Protection | Disposable, solid-front, back-closing chemotherapy gown with long sleeves and elastic or knit cuffs. | Prevents contamination of personal clothing and skin. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and aerosols, which can cause serious eye damage. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the powder form or when there is a risk of aerosolization. | Protects against inhalation of the potent compound. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Prevents contamination of footwear and the spreading of the compound to other areas. |
Glove Breakthrough Times for Chemotherapy Drugs
| Chemotherapy Drug | Breakthrough Detection Time (minutes) for Nitrile Gloves |
| Cyclophosphamide | >240[2] |
| Doxorubicin HCl | >240[2] |
| Etoposide | >240[2] |
| Fluorouracil | >240[2] |
| Paclitaxel | >240 |
| Carmustine | 0.68 |
| Thiotepa | 34.21 |
Note: These times represent how long a glove can be expected to provide effective permeation resistance when totally immersed in the test chemical. Actual workplace conditions may vary.
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be conducted within a certified chemical fume hood or a negative pressure containment isolator (glove box) to minimize exposure.
Preparation
-
Designated Area: Designate a specific area within the laboratory for handling this compound.
-
Decontamination: Ensure the designated area is clean and decontaminated before and after use.
-
Assemble Materials: Prepare all necessary equipment and reagents before bringing the compound into the handling area.
-
Work Surface: Use disposable plastic-backed absorbent pads to cover the work surface.
Weighing and Reconstitution
-
Containment: Handle the solid compound within a containment system such as a ventilated balance enclosure or glove box.
-
Non-Metal Utensils: Use plastic or ceramic spatulas for transferring the solid to avoid the formation of shock-sensitive metal azides if applicable.
-
Solvent Addition: Slowly add solvent to the solid to avoid aerosolization.
Experimental Use
-
Sealed Containers: Keep all containers tightly sealed when not in use.
-
Transport: When transporting this compound solutions, use a sealed, rigid, leak-proof, and semi-transparent container.
Disposal Plan
All waste contaminated with this compound must be segregated and disposed of as hazardous cytotoxic waste.
Waste Segregation
-
Solid Waste: Contaminated lab supplies (e.g., pipette tips, gloves, weighing paper, absorbent pads) should be placed in a designated, labeled, and sealed cytotoxic waste container.
-
Liquid Waste: Unused solutions or reaction mixtures must be collected in a clearly labeled, leak-proof hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS department.
-
Sharps: All sharps, such as needles and syringes, must be disposed of in a designated cytotoxic sharps container.
Final Disposal
-
Arrange for the collection of hazardous waste by a licensed and approved waste disposal contractor, as coordinated through your institution's EHS department.
-
Do not dispose of this compound down the drain or in regular trash.
Spill Management
In the event of a spill, immediate and appropriate action must be taken to minimize exposure and contamination.
Small Spills (<5 mL or 5 g)
-
Alert Personnel: Alert others in the area.
-
Don PPE: Wear the appropriate PPE as outlined above.
-
Containment:
-
Liquids: Absorb the spill with absorbent pads.
-
Solids: Gently cover with damp absorbent pads to avoid raising dust.
-
-
Cleanup: Clean the area from the outside in with a detergent solution, followed by a rinse with water.
-
Disposal: Place all contaminated materials in the cytotoxic waste container.
Large Spills (>5 mL or 5 g)
-
Evacuate: Evacuate the immediate area.
-
Restrict Access: Restrict access to the spill area.
-
Contact EHS: Contact your institution's Environmental Health and Safety department immediately.
-
Cleanup: Cleanup should be performed by trained personnel using a cytotoxic spill kit.
Visual Guides
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
